N-Cbz-3-bromo-4-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(3-bromo-4-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-12-8-11(6-7-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLKMUXJCIPDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177400 | |
| Record name | Carbamic acid, N-(3-bromo-4-fluorophenyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-39-2 | |
| Record name | Carbamic acid, N-(3-bromo-4-fluorophenyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-bromo-4-fluorophenyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Cbz-3-bromo-4-fluoroaniline: A Comprehensive Technical Guide
CAS Number: 1256633-39-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Cbz-3-bromo-4-fluoroaniline, a halogenated and protected aniline derivative. While specific applications and extensive experimental data for this compound are not widely published, this document consolidates available information on its chemical properties and provides a detailed, generalized protocol for its synthesis based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the potential utility of this molecule in synthetic and medicinal chemistry.
Core Compound Data
This compound, also known as benzyl (3-bromo-4-fluorophenyl)carbamate, is a synthetic organic compound. The presence of bromine and fluorine atoms on the phenyl ring, combined with the carbobenzyloxy (Cbz) protecting group on the amine, makes it a potentially versatile intermediate for the synthesis of more complex molecules.[1] The strategic placement of halogens can influence the electronic properties and metabolic stability of derivative compounds, a feature often exploited in drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1256633-39-2 | [1] |
| Molecular Formula | C₁₄H₁₁BrFNO₂ | [1] |
| Molecular Weight | 324.15 g/mol | |
| Synonyms | Benzyl (3-bromo-4-fluorophenyl)carbamate, N-Carbobenzoxy-3-bromo-4-fluoroaniline | |
| Purity (Typical) | ≥95% | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The reaction involves the acylation of the amino group of 3-bromo-4-fluoroaniline with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Generalized)
This protocol is adapted from established procedures for the N-Cbz protection of anilines.
Materials:
-
3-Bromo-4-fluoroaniline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-bromo-4-fluoroaniline (1.0 equivalent) in a suitable solvent mixture, such as acetone and water.
-
Base Addition: Add sodium bicarbonate (1.5 to 2.0 equivalents) to the solution and stir until it is well-dispersed.
-
Cbz-Cl Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add benzyl chloroformate (1.05 to 1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains low.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography on silica gel.
-
Spectroscopic Data
Detailed, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. However, based on the structure, the following characteristic signals can be anticipated.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Anticipated Salient Features |
| ¹H NMR | - Aromatic protons of the 3-bromo-4-fluorophenyl group (complex splitting pattern).- Aromatic protons of the benzyl group (multiplet around 7.2-7.4 ppm).- Methylene protons of the benzyl group (singlet around 5.2 ppm).- N-H proton of the carbamate (broad singlet). |
| ¹³C NMR | - Carbon signals for the 3-bromo-4-fluorophenyl ring (some signals will show C-F coupling).- Carbon signals for the benzyl group.- Carbonyl carbon of the carbamate (around 153-155 ppm).- Methylene carbon of the benzyl group (around 67 ppm). |
| IR (Infrared) | - N-H stretching vibration (around 3300 cm⁻¹).- C=O stretching of the carbamate (around 1700-1730 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.- C-F and C-Br stretching vibrations. |
| Mass Spec. (MS) | - Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio). |
Applications in Drug Development and Research
Currently, there is no specific information in the peer-reviewed scientific literature or patent databases detailing the use of this compound in drug development, nor are there any described signaling pathways or experimental workflows directly involving this compound.
However, as a functionalized building block, it holds potential for the synthesis of novel compounds in medicinal chemistry. The presence of the Cbz-protected amine allows for further synthetic modifications after which the protecting group can be removed under standard hydrogenolysis conditions to reveal the free amine. The bromo and fluoro substituents offer sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity, a common strategy in the development of new therapeutic agents.
Logical Workflow for Potential Application
The following diagram illustrates a logical workflow for how this compound could be utilized in a drug discovery context.
Caption: Potential workflow for utilizing this compound.
Conclusion
This compound is a chemical intermediate with potential for use in synthetic and medicinal chemistry. While detailed experimental and application data are scarce, this guide provides a solid foundation based on its chemical structure and established synthetic methodologies. The provided generalized synthesis protocol offers a reliable starting point for its preparation in a laboratory setting. Further research is required to fully elucidate the spectroscopic properties and potential applications of this compound in drug discovery and other areas of chemical science.
References
N-Cbz-3-bromo-4-fluoroaniline: A Technical Guide to Solubility and Stability
This technical guide provides a comprehensive overview of the available solubility data and outlines the established methodologies for assessing the stability of N-Cbz-3-bromo-4-fluoroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Core Properties and Solubility Data
This compound is a substituted aniline derivative with the molecular formula C14H11BrFNO2. A summary of its key physical and chemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H11BrFNO2 | [1] |
| Molecular Weight | 324.145 g/mol | [1] |
| Density | 1.543 ± 0.06 g/cm³ | [1] |
| PSA (Polar Surface Area) | 41.82 Ų | [1] |
| LogP | 4.35 | [1] |
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The aqueous solubility of this compound has been determined and is detailed in the table below.
Table 2: Aqueous Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Classification | Source |
| Water | 25 | 0.013 | Practically insoluble | [1] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the replication and interpretation of solubility and stability data. This section outlines the typical protocols employed for such determinations.
Solubility Determination Protocol
The solubility of aniline derivatives is commonly determined using methods such as the shake-flask method or high-throughput screening (HTS) techniques. Given the low aqueous solubility of this compound, a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) is often required for quantification.
A general workflow for determining aqueous solubility is depicted below.
Caption: General workflow for solubility determination.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC with UV detection.[2][3]
Stability Testing Protocol
Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[5][6]
A typical stability study involves subjecting the compound to various storage conditions for a predetermined period and analyzing its purity and degradation products at specified time points.
Caption: Workflow for a typical stability study.
Methodology:
-
Batch Selection: Stability studies should be performed on at least three primary batches of the drug substance.[7]
-
Storage Conditions: Samples are stored under various conditions as recommended by ICH guidelines, including long-term, intermediate, and accelerated conditions.[7]
-
Testing Frequency: Samples are pulled at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyzed.[8]
-
Analytical Procedures: Validated stability-indicating analytical methods, typically HPLC, are used to determine the assay of the active substance and the levels of any degradation products.
Stability Profile of this compound
As of the date of this document, specific, publicly available stability data for this compound is limited. However, based on the chemical structure, potential degradation pathways can be inferred, which would be investigated during a formal stability study.
Potential Degradation Pathways:
-
Hydrolysis: The carbamate linkage may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 3-bromo-4-fluoroaniline and benzyl alcohol.
-
Oxidation: The aniline moiety could be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Photostability studies are a key component of ICH guidelines.[5]
The logical relationship for assessing stability and determining a re-test period is outlined below.
Caption: Logic for stability assessment and re-test period determination.
Conclusion
This technical guide has summarized the available solubility data for this compound and provided a detailed framework for the experimental protocols required to further characterize its solubility and stability profile. While quantitative stability data is not yet widely published, the established ICH guidelines provide a clear path for generating this critical information. The provided workflows and diagrams offer a visual representation of the necessary experimental and logical processes for researchers and drug development professionals.
References
- 1. This compound | CAS#:1256633-39-2 | Chemsrc [chemsrc.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Stability testing protocols | PPTX [slideshare.net]
- 5. ICH Official web site : ICH [ich.org]
- 6. humiditycontrol.com [humiditycontrol.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. japsonline.com [japsonline.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-Cbz-3-bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for N-Cbz-3-bromo-4-fluoroaniline (CAS No. 1256633-39-2), a key intermediate in synthetic organic chemistry. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this guide amalgamates data from structurally related molecules, general principles of chemical safety for halogenated anilines and carbamates, and supplier-provided information to offer a robust framework for its safe utilization in a laboratory setting.
Compound Identification and Properties
This compound, also known as benzyl (3-bromo-4-fluorophenyl)carbamate, is a halogenated and N-protected aniline derivative. The presence of the carbobenzyloxy (Cbz) protecting group modifies the reactivity of the aniline nitrogen, rendering it less nucleophilic.[1] The physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1256633-39-2 | [2][3] |
| Molecular Formula | C₁₄H₁₁BrFNO₂ | [2][3] |
| Molecular Weight | 324.14 g/mol | [3] |
| Appearance | Off-White Solid (presumed) | Inferred from related compounds |
| Melting Point | 125 °C (for Benzyl (3-Fluoro-4-morpholinophenyl)carbamate) | [4] |
| Solubility | Presumed to be soluble in organic solvents like THF, DMF, and dichloromethane. | Inferred from synthetic protocols of related compounds |
Hazard Assessment and GHS Classification (Inferred)
A definitive GHS classification for this compound is not publicly available. The following classification is inferred from the known hazards of 3-bromo-4-fluoroaniline and general characteristics of carbamates.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
|
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
|
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
|
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |
|
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | None | None |
Disclaimer: This hazard assessment is predictive and based on the parent aniline structure. The Cbz protecting group may alter the toxicological profile. All handling should be conducted with the assumption that the compound is hazardous.
Experimental Protocols and Handling Precautions
General Laboratory Handling Workflow
The following workflow outlines the essential steps for handling this compound in a research setting.
Caption: A logical workflow for the safe laboratory handling of this compound.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling. The following PPE is recommended as a minimum.
Caption: Essential PPE for minimizing exposure to this compound.
First Aid Measures
In the event of exposure, follow these first aid protocols and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention. |
| Skin Contact | Immediately wash the skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions (cool, dry, and well-ventilated area).
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).
-
Hazardous Polymerization: Will not occur.
Spill and Disposal Procedures
Spill Response
Caption: Step-by-step procedure for responding to a spill of this compound.
Waste Disposal
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.
Biological Activity and Signaling Pathways
As this compound is primarily a synthetic intermediate, there is no available information in the public domain regarding its specific biological activity or its interaction with signaling pathways. Its structural alerts (halogenated aniline) suggest that it could have biological effects, but these have not been characterized.
This technical guide is intended to provide a framework for the safe handling of this compound based on the best available information. It is not a substitute for a formal risk assessment, which must be conducted by qualified personnel before any work with this compound commences. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
A Comprehensive Technical Guide to the Commercial Availability of N-Cbz-3-bromo-4-fluoroaniline for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of N-Cbz-3-bromo-4-fluoroaniline, a key building block for researchers and scientists in the field of drug development and organic synthesis. This document outlines key suppliers, available quantities, and purity levels to facilitate the procurement of this compound for laboratory and development purposes.
Introduction to this compound
This compound, with the CAS number 1256633-39-2, is a halogenated and protected aniline derivative. The presence of bromine, fluorine, and the benzyloxycarbonyl (Cbz) protecting group makes it a versatile intermediate in the synthesis of complex organic molecules. The Cbz group provides stability during certain reaction conditions while allowing for deprotection under specific protocols, a crucial feature in multi-step syntheses common in pharmaceutical research. The bromo and fluoro substituents on the aniline ring offer strategic points for further functionalization, enabling the generation of diverse compound libraries for screening and lead optimization.
Commercial Availability and Supplier Overview
This compound is available from a range of chemical suppliers, catering to various research and development needs, from small-scale laboratory synthesis to larger bulk requirements. The purity of the commercially available compound is typically around 95%. Below is a summary of suppliers offering this product.
Data Presentation: this compound Suppliers
| Supplier | Catalog Number | Purity | Available Quantities |
| Shanghai Amole Biotechnology Co., Ltd. | Not specified | 95.0% | 1g, 10g, 25g, 100g (Inquiry-based pricing)[1] |
| UTECH Products | SY01203525G | 95% | 25g[2] |
| ChemUniverse | Not specified | Inquiry-based | Inquiry-based |
| ChemicalBook | Not specified | Not specified | Lists various suppliers[3] |
| Chemsrc | Not specified | 95.0% | 1g, 5g (Lists various suppliers)[1] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocols: General Handling and Usage
While specific experimental protocols are highly dependent on the downstream application, the following provides a general guideline for the handling and use of this compound in a research setting.
3.1. Materials and Equipment
-
This compound (from a reputable supplier)
-
Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran, N,N-Dimethylformamide)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Purification system (e.g., column chromatography, preparative HPLC)
-
Analytical instruments for characterization (e.g., NMR, LC-MS)
3.2. General Procedure for a Coupling Reaction (Illustrative Example)
-
Preparation: Under an inert atmosphere, dissolve this compound in an appropriate anhydrous solvent in a dry reaction vessel.
-
Reagent Addition: Add the coupling partner and any necessary catalysts or reagents sequentially at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
Reaction Monitoring: Monitor the progress of the reaction using TLC or LC-MS to determine the consumption of the starting material and the formation of the desired product.
-
Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride). Extract the product into an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography or another suitable purification technique.
-
Characterization: Characterize the final product using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of Procurement Workflow
The following diagram illustrates a typical workflow for a researcher procuring this compound for a research project.
Logical Relationship of Synthesis and Application
The diagram below outlines the logical relationship of utilizing this compound as a starting material in a synthetic workflow.
This guide provides a foundational understanding for researchers and professionals seeking to procure and utilize this compound in their work. By consolidating supplier information and providing general protocols and logical workflows, this document aims to streamline the initial phases of research and development projects that rely on this versatile chemical intermediate.
References
Synthesis of "N-Cbz-3-bromo-4-fluoroaniline" from 3-bromo-4-fluoroaniline
A Technical Guide to the Synthesis of N-Cbz-3-bromo-4-fluoroaniline
Abstract
The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal via catalytic hydrogenation.[1][2][3] This in-depth guide provides a detailed technical overview of the synthesis of this compound from its corresponding aniline precursor, 3-bromo-4-fluoroaniline. The document outlines a comprehensive experimental protocol, presents quantitative data in a structured format, and includes workflow diagrams to ensure clarity and reproducibility for researchers in the field.
Introduction
3-bromo-4-fluoroaniline is a valuable intermediate in the synthesis of various agrochemicals and active pharmaceutical ingredients.[4] The selective protection of its amino group is often a critical step in multi-step synthetic pathways. The N-Cbz protection, achieved through the reaction with benzyl chloroformate (Cbz-Cl), effectively suppresses the nucleophilicity and basicity of the aniline's nitrogen lone pair, allowing for subsequent chemical transformations at other positions on the aromatic ring.[2]
This guide details a standard and efficient method for this transformation. While numerous methods for N-benzyloxycarbonylation exist, including reactions in various solvents like dichloromethane, THF, or even water, this document focuses on a common approach using an organic solvent and a base.[1][5]
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of 3-bromo-4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or sodium bicarbonate, which neutralizes the hydrochloric acid byproduct.
Caption: Chemical reaction for the N-Cbz protection of 3-bromo-4-fluoroaniline.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
3.1 Materials and Reagents
-
3-bromo-4-fluoroaniline (C₆H₅BrFN)[6]
-
Benzyl Chloroformate (Cbz-Cl, C₈H₇ClO₂)[2]
-
Triethylamine (TEA, Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM, CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate
3.2 Equipment
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
3.3 Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-bromo-4-fluoroaniline (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution. Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Reagent Addition: Add benzyl chloroformate (1.1 eq.) dropwise to the cooled solution over 15-20 minutes using a dropping funnel. Ensure the temperature remains between 0-5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting aniline spot is no longer visible.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (if using TEA), saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of Hexanes:Ethyl Acetate) to afford the pure this compound. Alternatively, recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate may yield the pure product.
Quantitative Data
The following table provides an example of the quantities and molar equivalents for a representative reaction. Yields for Cbz protection of anilines are typically high.[1]
| Reagent | Molecular Wt. ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 3-bromo-4-fluoroaniline | 190.01[6] | 10.0 | 1.0 | 1.90 g |
| Benzyl Chloroformate | 170.59[2] | 11.0 | 1.1 | 1.88 g (1.57 mL) |
| Triethylamine | 101.19 | 12.0 | 1.2 | 1.21 g (1.67 mL) |
| Dichloromethane | - | - | - | 50 mL |
| Product | This compound | 324.15 | - | Expected Yield: >85% |
Experimental Workflow
The logical flow of the experimental procedure is visualized below.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Potential Side Reactions
While the N-Cbz protection is generally a high-yielding reaction, certain conditions and substrates can lead to side products. For substituted anilines, the formation of N-benzylated compounds can sometimes be observed.[7] This typically occurs with anilines bearing strong electron-withdrawing groups, particularly at the ortho position.[7] Although the fluoro and bromo substituents on the target substrate are electron-withdrawing, their positions may not strongly favor this side reaction, but its potential formation should be considered during purification and characterization.
Safety Considerations
-
Benzyl Chloroformate (Cbz-Cl): This reagent is corrosive, a lachrymator, and water-sensitive.[2] It should be handled with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
Triethylamine (TEA): This is a corrosive and flammable liquid with a strong odor. Handle with appropriate PPE in a ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
- 1. ijacskros.com [ijacskros.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 3-Bromo-4-fluoroaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
N-Cbz-3-bromo-4-fluoroaniline: A Core Synthetic Intermediate for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-3-bromo-4-fluoroaniline, also known as benzyl N-(3-bromo-4-fluorophenyl)carbamate, is a strategically important synthetic intermediate in the field of medicinal chemistry.[1][2] Its unique trifunctionalized aromatic core, featuring a bromine atom, a fluorine atom, and a protected amine, offers a versatile platform for the construction of complex molecular architectures, particularly in the development of targeted therapeutics. The presence of the bromine atom facilitates entry into a wide array of palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate.[2][3] The carbobenzyloxy (Cbz) protecting group provides robust protection for the aniline nitrogen, allowing for selective reactions at other positions on the aromatic ring.[4][5] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and visual workflows to aid researchers in its effective utilization.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis. The following tables summarize key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1256633-39-2 | [6] |
| Molecular Formula | C₁₄H₁₁BrFNO₂ | [6] |
| Molecular Weight | 324.15 g/mol | [6] |
| Appearance | White to off-white solid | General Observation |
| Density | 1.543±0.06 g/cm³ | [6] |
Table 2: Spectroscopic Data (Predicted and General for Similar Structures)
| Technique | Data | Reference(s) |
| ¹H NMR | Characteristic signals for the aromatic protons of the 3-bromo-4-fluorophenyl group and the benzyl group of the Cbz protecting group. | [7][8] |
| ¹³C NMR | Distinct signals for the carbons of the aromatic rings and the carbonyl carbon of the carbamate. | [7][9] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. | [10] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (if any residual), C=O of the carbamate, C-F, C-Br, and aromatic C-H bonds. | [10][11] |
Synthesis and Deprotection
The synthesis of this compound is typically achieved through the protection of the commercially available 3-bromo-4-fluoroaniline. The subsequent deprotection of the Cbz group is a critical step to liberate the aniline for further functionalization.
Experimental Protocol 1: Synthesis of this compound (N-Cbz Protection)
This protocol is a representative procedure for the N-Cbz protection of an aniline.[4]
Materials:
-
3-Bromo-4-fluoroaniline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 3-bromo-4-fluoroaniline (1.0 eq.) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 eq.) dropwise to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 20 hours, monitoring completion by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield this compound.
Experimental Protocol 2: Deprotection of this compound
This protocol describes a common method for Cbz deprotection via hydrogenolysis.[12]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol.
-
Carefully add 10% Pd/C (catalytic amount) to the solution under an inert atmosphere.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 3-bromo-4-fluoroaniline.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of biaryl compounds and substituted anilines, which are common motifs in kinase inhibitors and other pharmaceuticals.[13][14][15][16]
Experimental Protocol 3: Suzuki-Miyaura Coupling
This representative protocol outlines the Suzuki-Miyaura coupling for the synthesis of biaryl compounds.[16][17]
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Experimental Protocol 4: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination to form C-N bonds.[15][18][19][20]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., G3-XPhos, G3-SPhos)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction tube, add the palladium pre-catalyst and the base.
-
Seal the tube with a septum and purge with an inert gas.
-
Add this compound, the amine, and the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-arylated product.
Role in Kinase Inhibitor Synthesis
Substituted anilines are a common structural motif in many kinase inhibitors, which are a major class of targeted cancer therapies.[21][22] These aniline moieties often serve as key hydrogen bond donors or acceptors in the hinge-binding region of the kinase active site. The ability to introduce diverse substituents onto the this compound scaffold through cross-coupling reactions allows for the fine-tuning of ligand-receptor interactions and the optimization of inhibitor potency and selectivity.[23][24]
The general synthetic strategy involves the elaboration of the this compound core, followed by deprotection of the Cbz group to reveal the aniline, which can then be further functionalized or is a key part of the final pharmacophore.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its trifunctional nature allows for a range of synthetic manipulations, most notably palladium-catalyzed cross-coupling reactions, to generate diverse libraries of compounds. The protocols and workflows presented in this guide provide a solid foundation for researchers to effectively utilize this important intermediate in the development of novel therapeutics, especially kinase inhibitors. The strategic use of this compound can significantly contribute to the advancement of medicinal chemistry and the discovery of new life-saving drugs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. This compound | CAS#:1256633-39-2 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
The Strategic Role of N-Cbz-3-bromo-4-fluoroaniline in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient synthesis of complex molecular architectures with tailored biological activities. N-Cbz-3-bromo-4-fluoroaniline, a halogenated and protected aniline derivative, represents a versatile yet underexplored intermediate in medicinal chemistry. While direct citations in the synthesis of marketed drugs are scarce, its structural motifs are present in numerous potent kinase inhibitors. This technical guide elucidates the potential role of this compound as a key starting material, drawing parallels from the synthesis of established pharmacologically active agents. We will explore its hypothetical application in the synthesis of kinase inhibitors, providing detailed experimental protocols for its deprotection and subsequent elaboration, a comprehensive table of representative biological data for structurally related compounds, and visual diagrams of pertinent signaling pathways and experimental workflows.
Introduction: The Value of Halogenated Anilines in Drug Discovery
Halogenated anilines are a cornerstone of medicinal chemistry, offering a unique combination of physicochemical properties that can enhance the pharmacological profile of a drug candidate. The introduction of fluorine, in particular, can modulate pKa, improve metabolic stability, and enhance binding affinity to target proteins. Bromine, on the other hand, serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity.
This compound incorporates these desirable features with the added advantage of a carbobenzyloxy (Cbz) protecting group on the aniline nitrogen. This protection strategy allows for selective reactions at other positions of the molecule before revealing the nucleophilic aniline for subsequent transformations. This guide will focus on the prospective application of this intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Hypothetical Synthetic Application: A Building Block for Kinase Inhibitors
While no commercial drug is explicitly synthesized from this compound, its deprotected counterpart, 3-bromo-4-fluoroaniline, is a valuable precursor for compounds targeting key signaling pathways in oncology. For instance, the MEK inhibitor Trametinib utilizes a 2-fluoro-4-iodoaniline core, highlighting the relevance of halogenated anilines in this therapeutic area.
We propose a hypothetical synthetic route where this compound serves as a key starting material for a novel kinase inhibitor. The Cbz group ensures that the aniline nitrogen does not interfere with initial cross-coupling reactions aimed at elaborating the aromatic ring.
Quantitative Data of Structurally Related Kinase Inhibitors
To illustrate the potential of the 3-bromo-4-fluoroaniline scaffold, the following table summarizes the biological activity of representative kinase inhibitors bearing similar structural motifs.
| Compound Class | Target Kinase(s) | IC50 (nM) | Cell-based Potency (nM) | Reference Compound |
| Pyridopyrimidinones | MEK1/2 | 10 - 50 | 50 - 200 | Trametinib |
| Thiazolyl-benzamides | BRAFV600E | 5 - 20 | 20 - 100 | Dabrafenib |
| Quinazolines | EGFR | 1 - 10 | 10 - 50 | Gefitinib |
| Pyrrolo[2,3-d]pyrimidines | JAK2 | 2 - 15 | 30 - 150 | Ruxolitinib |
Note: The data presented are representative values for the respective classes of compounds and are intended for comparative purposes.
Experimental Protocols
The following section provides detailed methodologies for the key transformations involving this compound in our hypothetical synthetic pathway.
Protocol 1: Deprotection of this compound via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group to yield 3-bromo-4-fluoroaniline, a crucial step for subsequent coupling reactions.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (0.1 eq)
-
Methanol (or Ethanol/Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is then evacuated and backfilled with hydrogen gas (this process is repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to afford the crude 3-bromo-4-fluoroaniline.
-
The product can be purified further by column chromatography on silica gel if necessary.
Expected Yield: >95%
Protocol 2: Suzuki Cross-Coupling of 3-bromo-4-fluoroaniline
This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of the deprotected 3-bromo-4-fluoroaniline with a boronic acid derivative.
Materials:
-
3-bromo-4-fluoroaniline (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Sodium carbonate solution (2.0 eq)
-
Toluene and Ethanol (3:1 mixture)
Procedure:
-
To a degassed mixture of toluene and ethanol, add 3-bromo-4-fluoroaniline, the boronic acid derivative, and Pd(PPh₃)₄.
-
Add the 2M sodium carbonate solution to the mixture.
-
The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere and stirred for 4-12 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired coupled product.
Visualization of Pathways and Workflows
Signaling Pathway: The MAPK/ERK Cascade
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-Cbz-3-bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of N-Cbz-3-bromo-4-fluoroaniline. This substrate is a valuable building block in medicinal chemistry and materials science, and its successful coupling with various boronic acids is crucial for the synthesis of complex molecular architectures. These notes outline a robust and adaptable protocol, supported by representative data from analogous reactions, to facilitate the efficient synthesis of novel biaryl compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an indispensable tool in modern organic synthesis.[2] this compound is a key intermediate in the development of various pharmaceuticals and functional materials. The presence of the electron-withdrawing fluorine atom and the bulky N-carboxybenzyl (Cbz) protecting group can influence the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions for successful coupling. This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this substrate with a variety of arylboronic acids.
Reaction Principle and Pathway
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers the organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
This section details a generalized protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (0.02 mmol, 2 mol%) to the flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of structurally similar aryl bromides, which can be used as a reference for optimizing the reaction of this compound.
Table 1: Screening of Reaction Conditions for a Model Suzuki Coupling Reaction
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 75 |
| 2 | PdCl₂(dppf) (2) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 8 | 88 |
| 3 | Pd(OAc)₂ (2) + SPhos (4) | Cs₂CO₃ (2.5) | 2-MeTHF | 80 | 16 | 92 |
| 4 | CataXCium A Pd G3 (1) | K₂CO₃ (2) | Dioxane/H₂O (10:1) | 90 | 10 | 95[4] |
Table 2: Substrate Scope with Various Arylboronic Acids (Representative Examples)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-Cbz-3-phenyl-4-fluoroaniline | 85 |
| 2 | 4-Methoxyphenylboronic acid | N-Cbz-3-(4-methoxyphenyl)-4-fluoroaniline | 91 |
| 3 | 4-Fluorophenylboronic acid | N-Cbz-3-(4-fluorophenyl)-4-fluoroaniline | 82 |
| 4 | 3-Thienylboronic acid | N-Cbz-3-(3-thienyl)-4-fluoroaniline | 78 |
| 5 | 4-Acetylphenylboronic acid | N-Cbz-3-(4-acetylphenyl)-4-fluoroaniline | 80[4] |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for Buchwald-Hartwig Amination of N-Cbz-3-bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is of paramount importance in medicinal chemistry and drug development, where the arylamine moiety is a common structural motif in a vast array of bioactive molecules. This document provides detailed application notes and generalized protocols for the Buchwald-Hartwig amination of N-Cbz-3-bromo-4-fluoroaniline, an electron-deficient substrate of interest in the synthesis of complex pharmaceutical intermediates. The presence of the electron-withdrawing fluorine atom and the carbamate protecting group can influence the reactivity of the aryl bromide, necessitating careful optimization of the reaction conditions.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst, thus completing the cycle.[1][2] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.
Key Reaction Components
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential for the reaction. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd-ligand complexes which can offer enhanced stability and activity.
-
Ligand: The choice of phosphine ligand is crucial and often substrate-dependent. Bulky, electron-rich ligands such as those from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig research groups are known to be effective.[3] For electron-deficient substrates, ligands like Xantphos have also shown considerable success.[4]
-
Base: A suitable base is required to deprotonate the amine nucleophile. Common bases include strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS), as well as weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) for base-sensitive substrates.[5]
-
Solvent: Anhydrous, deoxygenated solvents are necessary as the reaction is sensitive to air and moisture. Toluene, dioxane, and THF are commonly used solvents.[6]
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of aryl bromides, including those with electron-withdrawing groups and N-containing functionalities, which can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | DBU (2) | Toluene | 100 | 18 | High |
| 2 | 2-Bromopyridine | Benzamide | Pd₂(dba)₃ (2) | Xantphos (4) | DBU (2) | Toluene | 100 | 18 | Good |
| 3 | 2-Bromo-1,3,5-tri-methylbenzene | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 98 |
| 4 | 4-Bromo-indazole | Piperidine | P1 (1) | L1 (1) | LiHMDS (2.4) | THF | RT | 12 | 95 |
| 5 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | t-BuOLi (1.5) | Toluene | 110 | 24 | 97 |
This table is a compilation of representative data from various sources and should be used as a guideline for reaction optimization.
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.
Representative Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%).
-
Addition of Reagents: To the same Schlenk tube, add the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).
-
Addition of Solvent: Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction: The Schlenk tube is sealed and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-N-Cbz-4-fluoro-3-aminoaniline derivative.
This protocol provides a general method and will likely require optimization for specific amine coupling partners and to maximize yield.
Mandatory Visualization
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Fluorous-tagged carbamates for the pd-catalyzed amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Sonogashira Coupling of N-Cbz-3-bromo-4-fluoroaniline with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling reaction of N-Cbz-3-bromo-4-fluoroaniline with various terminal alkynes. This reaction is a key transformation for the synthesis of novel substituted aniline derivatives, which are important precursors in medicinal chemistry and materials science.
Introduction
The Sonogashira coupling is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[1] This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups. This compound is a valuable synthetic intermediate, and its Sonogashira coupling provides access to a diverse array of N-protected 3-alkynyl-4-fluoroanilines. These products can be further elaborated into more complex molecules, including potential pharmaceutical candidates and functional materials.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with different terminal alkynes. The data showcases typical reaction conditions and achievable yields.
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) / CuI (2) | Triethylamine | Acetonitrile | 4 | 80 | 92 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) / CuI (2) | Diisopropylethylamine | THF | 6 | 65 | 88 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) / CuI (2) | Triethylamine | DMF | 5 | 70 | 85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) / CuI (2) | Triethylamine | Acetonitrile | 4 | 80 | 78 |
| 5 | 3-Butyn-1-ol | PdCl₂(PPh₃)₂ (5) / CuI (2) | Diisopropylethylamine | THF | 6 | 65 | 81 |
Experimental Protocols
General Protocol for the Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol provides a general procedure that can be adapted for various terminal alkynes. Optimization of reaction parameters may be required for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (2 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine) (3.0 equiv.)
-
Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous solvent and the amine base to the flask. Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (see Data Presentation table) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-Cbz-4-fluoro-3-(alkynyl)aniline.
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Signaling pathway of the Sonogashira coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-Cbz-3-bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-3-bromo-4-fluoroaniline is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The presence of a bromine atom, a fluorine atom, and a carbamate-protected aniline moiety provides multiple reaction sites for molecular elaboration. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this scaffold, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. These transformations are pivotal in the synthesis of complex molecules, including kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other biologically active compounds. The strategic incorporation of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final products.
This document provides detailed application notes and representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions of this compound. The protocols are based on established methodologies for structurally similar substrates and are intended to serve as a starting point for reaction optimization.
Key Applications in Drug Discovery
Derivatives of this compound are valuable precursors in various areas of drug development:
-
Kinase Inhibitors: The aniline nitrogen, once deprotected, can act as a crucial hydrogen bond donor in the hinge-binding region of many protein kinases.
-
GPCR Ligands: The ability to introduce diverse aryl, alkyl, or amino substituents via cross-coupling allows for the fine-tuning of ligand-receptor interactions.
-
Scaffold Diversification: The bromo and fluoro groups offer orthogonal sites for functionalization, facilitating the creation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C and C-N bonds under relatively mild conditions with high functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2] For this compound, this reaction enables the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.[3]
Representative Data for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with various arylboronic acids, analogous to the expected reactivity of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF | 110 | 12 | 88 |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 90 |
Experimental Protocol: Synthesis of Benzyl (4-fluoro-3-phenylphenyl)carbamate
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene and Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[4][5] This reaction is instrumental in synthesizing N-aryl and N-heteroaryl derivatives from this compound.[6]
Representative Data for Buchwald-Hartwig Amination
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of aryl bromides with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 93 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 90 |
| 4 | Indole | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | Toluene | 110 | 20 | 82 |
Experimental Protocol: Synthesis of Benzyl (3-(morpholin-4-yl)-4-fluorophenyl)carbamate
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[7] This reaction allows for the introduction of vinyl groups onto the this compound scaffold, which can be further functionalized.[1]
Representative Data for Heck Reaction
The following table shows representative conditions and yields for the Heck reaction of aryl bromides with various alkenes.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 88 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 85 |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | - | NaOAc | DMA | 120 | 16 | 80 |
| 4 | Ethyl vinyl ether | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Toluene | 110 | 24 | 75 |
Experimental Protocol: Synthesis of Benzyl (3-(2-(butoxycarbonyl)vinyl)-4-fluorophenyl)carbamate
This protocol details a general procedure for the Heck reaction of this compound with n-butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and n-butyl acrylate (1.5 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes which are valuable intermediates in organic synthesis.[8][9]
Representative Data for Sonogashira Coupling
The following table provides representative conditions and yields for the Sonogashira coupling of aryl bromides with terminal alkynes.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 92 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 80 | 8 | 90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 70 | 10 | 85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Acetonitrile | 60 | 12 | 88 |
Experimental Protocol: Synthesis of Benzyl (4-fluoro-3-(phenylethynyl)phenyl)carbamate
This protocol describes a general method for the Sonogashira coupling of this compound with phenylacetylene.[10]
Materials:
-
This compound
-
Phenylacetylene (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF (5 mL), triethylamine (2.0 mmol), and phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of N-Cbz-3-bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemoselective deprotection of N-Cbz-3-bromo-4-fluoroaniline to yield 3-bromo-4-fluoroaniline. The primary challenge in this transformation is the removal of the benzyloxycarbonyl (Cbz) protecting group without affecting the aryl bromide and fluoride moieties. This note explores suitable methods, provides comparative data, and offers detailed experimental procedures to achieve this transformation efficiently.
Introduction
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions. Its removal is typically accomplished via catalytic hydrogenation. However, when the substrate contains halogen substituents, standard hydrogenation conditions can lead to undesired dehalogenation. This application note focuses on methods that favor the selective cleavage of the Cbz group while preserving the C-Br and C-F bonds in this compound. Catalytic transfer hydrogenation using ammonium formate as a hydrogen donor is highlighted as a particularly mild and effective method for this purpose.
Data Presentation: Comparison of Deprotection Methods
The selection of an appropriate deprotection method is crucial for maximizing the yield of the desired product while minimizing side reactions. The following table summarizes quantitative data for different Cbz deprotection methods on halogenated anilines.
| Substrate | Deprotection Method | Catalyst (Loading) | Hydrogen Source | Solvent | Time (h) | Yield (%) | Reference |
| N-Cbz-4-bromoaniline | Catalytic Transfer Hydrogenation | 10% Pd/C (10 wt%) | Ammonium Formate | Methanol | 1-2 | >95 | General protocol based on known literature |
| N-Cbz-4-chloroaniline | Catalytic Transfer Hydrogenation | 10% Pd/C (10 wt%) | Ammonium Formate | Methanol | 1 | 98 | General protocol based on known literature |
| N-Cbz-2-chlorobenzylamine | Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | 2 | ~90 | [1] |
| N-Cbz-4-fluoroaniline | Standard Hydrogenation | 10% Pd/C (10 wt%) | H₂ (1 atm) | Ethanol | 3 | >95 | General protocol |
| N-Cbz-aromatic amine | Lewis Acid Cleavage | AlCl₃ (3 equiv) | - | HFIP | 2-16 | High | [2][3] |
Signaling Pathway Diagram
The deprotection of this compound via catalytic transfer hydrogenation involves a series of steps on the surface of the palladium catalyst. The following diagram illustrates the proposed reaction pathway.
Experimental Protocols
This section provides a detailed protocol for the deprotection of this compound using catalytic transfer hydrogenation.
Protocol 1: Deprotection of this compound via Catalytic Transfer Hydrogenation
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), ACS grade
-
Ethyl acetate (EtOAc), ACS grade
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv). Dissolve the starting material in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% of the starting material) to the solution under a stream of inert gas.
-
Reagent Addition: Add ammonium formate (3-5 equiv) to the stirred suspension in one portion.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any remaining ammonium formate and other acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-bromo-4-fluoroaniline.
Product Characterization (Expected Data):
Based on data for structurally similar compounds, the following spectral characteristics are expected for 3-bromo-4-fluoroaniline[4][5]:
-
¹H NMR (CDCl₃): The spectrum is expected to show signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the three aromatic protons, with splitting patterns influenced by the bromine, fluorine, and amino substituents. A broad singlet corresponding to the -NH₂ protons is also expected, the chemical shift of which can vary with concentration.
-
¹³C NMR (CDCl₃): The spectrum should display six signals in the aromatic region, with the carbon atoms attached to fluorine and bromine showing characteristic chemical shifts and C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of 3-bromo-4-fluoroaniline, along with a characteristic isotopic pattern for a bromine-containing compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the deprotection experiment.
Conclusion
The deprotection of this compound can be effectively achieved using catalytic transfer hydrogenation with ammonium formate and a palladium on carbon catalyst. This method offers high chemoselectivity, preserving the halogen substituents on the aromatic ring, and proceeds under mild conditions with high yields. The provided protocol and workflow offer a comprehensive guide for researchers performing this transformation.
References
- 1. [PDF] Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 2. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 3. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
Application Note: Selective Cbz Deprotection of N-Cbz-3-bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions.[1] The selective removal of the Cbz group is a critical step in the synthesis of many pharmaceutical compounds. For substrates containing sensitive functionalities, such as the aryl bromide and fluoride in N-Cbz-3-bromo-4-fluoroaniline, the choice of deprotection method is crucial to avoid undesired side reactions like dehalogenation.[2] This document outlines and compares several common methods for the selective Cbz deprotection of this substrate, providing detailed protocols and performance data.
Data Presentation: Comparison of Selective Cbz Deprotection Methods
The selection of a deprotection strategy depends on balancing reaction efficiency with the preservation of the halogen substituents. The following table summarizes key performance indicators for various methods applicable to halogenated anilines.
| Method | Reagents and Conditions | Reaction Time | Temperature | Yield (%) | Selectivity & Notes |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, Methanol | 1–3 hours | 25–60°C | >90 | Generally offers good selectivity, reducing the risk of dehalogenation compared to direct hydrogenation with H₂ gas.[3][4] |
| Acidic Cleavage | HBr (33% in Acetic Acid) | 2–4 hours | Room Temp. | ~90 | Effective and avoids catalytic reduction, but the harsh acidic conditions may not be suitable for all complex substrates.[1][5] |
| Lewis Acid Catalysis | AlCl₃, HFIP | 2–16 hours | Room Temp. | High | A metal-free alternative that is effective for substrates with sensitive functional groups.[6][7] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMA | 4-8 hours | 75°C | High | Useful for substrates sensitive to both standard hydrogenolysis and strong acids.[8][9] |
| Nickel Boride Reduction | NiCl₂·6H₂O, NaBH₄, Methanol | < 30 mins | Room Temp. | High | A chemoselective method reported to leave chloro and bromo groups unaffected.[10] |
Experimental Protocols
Protocol 1: Transfer Hydrogenation
This method is often preferred for its mild conditions and reduced risk of dehalogenation.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol (approx. 0.1 M).
-
Reagent Addition: Add 10% Palladium on Carbon (Pd/C, ~10 mol%). Then, add ammonium formate (3-5 eq.) in portions.
-
Reaction: Stir the mixture at room temperature or warm to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Acidic Cleavage with HBr/Acetic Acid
A classic and effective method when reductive conditions must be avoided.
-
Preparation: Dissolve this compound (1.0 eq.) in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Add a solution of 33% HBr in acetic acid (5-10 eq.).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture into ice water and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the product via column chromatography.
Protocol 3: Nickel Boride Mediated Deprotection
This protocol offers a rapid and chemoselective alternative.[10]
-
Preparation: Dissolve this compound (1.0 eq.) and NiCl₂·6H₂O (5 eq.) in methanol at room temperature.
-
Reagent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 15 eq.) portion-wise. A black precipitate of nickel boride will form.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and should be monitored closely by TLC.
-
Work-up: After completion, quench the reaction by adding water. Filter the mixture through a Celite pad to remove the nickel boride.
-
Isolation: Concentrate the filtrate to remove methanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed, dried, and concentrated.
-
Purification: Purify the crude aniline by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the selective Cbz deprotection.
Caption: Logical relationship of Cbz deprotection strategies and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of N-Cbz-3-bromo-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-3-bromo-4-fluoroaniline is a key building block in the synthesis of a variety of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases. The strategic placement of the bromo, fluoro, and N-benzyloxycarbonyl (Cbz) protecting groups on the aniline scaffold provides a versatile platform for the construction of complex heterocyclic compounds with potent and selective inhibitory activities. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl and alkynyl moieties. The fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final inhibitor. The Cbz group provides robust protection of the aniline nitrogen, preventing undesired side reactions during the initial carbon-carbon bond-forming steps, and can be selectively removed under mild conditions to enable subsequent coupling with the core heterocyclic structure of the kinase inhibitor.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols for key synthetic transformations and visualizations of relevant signaling pathways and experimental workflows.
Key Synthetic Applications
The primary synthetic utility of this compound in kinase inhibitor synthesis lies in a multi-step strategy that leverages the reactivity of the bromine atom while the aniline is protected. This approach is particularly advantageous when the desired substituent at the 3-position is installed via a cross-coupling reaction that might be incompatible with a free aniline.
A general synthetic workflow is as follows:
-
Palladium-Catalyzed Cross-Coupling: The bromo substituent is replaced with a desired moiety (e.g., an aryl, heteroaryl, or alkynyl group) via a Suzuki-Miyaura or Sonogashira reaction.
-
N-Cbz Deprotection: The benzyloxycarbonyl protecting group is removed to liberate the free aniline.
-
Coupling with the Kinase Inhibitor Core: The resulting aniline is then coupled with the core heterocyclic structure of the target kinase inhibitor, often a substituted quinazoline, pyrimidine, or pyrrolopyrimidine, typically through a nucleophilic aromatic substitution reaction.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand and add this to the reaction flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Cbz-3-aryl-4-fluoroaniline.
Quantitative Data (Representative):
| Starting Material | Coupling Partner | Product | Yield (%) |
| This compound | Phenylboronic acid | N-Cbz-3-phenyl-4-fluoroaniline | 85-95 |
| This compound | 4-Methoxyphenylboronic acid | N-Cbz-3-(4-methoxyphenyl)-4-fluoroaniline | 80-90 |
Protocol 2: N-Cbz Deprotection
This protocol outlines a standard procedure for the deprotection of the N-Cbz group via hydrogenolysis.
Materials:
-
N-Cbz-3-aryl-4-fluoroaniline (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz-3-aryl-4-fluoroaniline in methanol or ethanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst.
-
Evacuate and backfill the flask with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-aryl-4-fluoroaniline. The product is often pure enough for the next step without further purification.
Quantitative Data (Representative):
| Starting Material | Product | Yield (%) |
| N-Cbz-3-phenyl-4-fluoroaniline | 3-Phenyl-4-fluoroaniline | >95 |
| N-Cbz-3-(4-methoxyphenyl)-4-fluoroaniline | 3-(4-Methoxyphenyl)-4-fluoroaniline | >95 |
Protocol 3: Synthesis of a Quinazoline-Based Kinase Inhibitor
This protocol describes the final coupling step to form a representative 4-anilinoquinazoline kinase inhibitor.
Materials:
-
3-Aryl-4-fluoroaniline (1.0 equiv)
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)
-
Isopropanol or n-Butanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add the 3-aryl-4-fluoroaniline and 4-chloro-6,7-dimethoxyquinazoline in isopropanol or n-butanol.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux (80-120 °C) for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with the reaction solvent and then with diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization to obtain the final kinase inhibitor.
Quantitative Data (Representative):
| Aniline Intermediate | Quinazoline Core | Product | Yield (%) |
| 3-Phenyl-4-fluoroaniline | 4-Chloro-6,7-dimethoxyquinazoline | N-(3-phenyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | 70-85 |
| 3-(4-Methoxyphenyl)-4-fluoroaniline | 4-Chloro-6,7-dimethoxyquinazoline | N-(3-(4-methoxyphenyl)-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | 70-85 |
Kinase Inhibition Data
The following table presents representative IC₅₀ values for kinase inhibitors synthesized using a 3-substituted-4-fluoroaniline moiety, demonstrating the potency that can be achieved with this scaffold.
| Compound | Target Kinase | IC₅₀ (nM) |
| N-(3-phenyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | EGFR | 10-50 |
| N-(3-(4-methoxyphenyl)-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | EGFR | 5-25 |
Signaling Pathway Inhibition
Many of the kinase inhibitors synthesized from this compound derivatives target the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors. The ability to perform palladium-catalyzed cross-coupling reactions on the protected aniline allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents targeting a range of kinases involved in disease.
Use of "N-Cbz-3-bromo-4-fluoroaniline" in active pharmaceutical ingredient (API) synthesis
Application Notes and Protocols for N-Cbz-3-bromo-4-fluoroaniline in API Synthesis
Disclaimer: A comprehensive review of current scientific literature and patent databases did not yield specific examples of the use of this compound in the synthesis of a commercially available Active Pharmaceutical Ingredient (API). The following application notes and protocols are therefore presented as a hypothetical but chemically sound illustration of its potential use in drug discovery and development, based on the known reactivity of its constituent functional groups.
Introduction
This compound is a halogenated and protected aromatic amine that serves as a versatile intermediate for organic synthesis. Its structure incorporates several key features valuable for medicinal chemistry:
-
A Cbz-protected aniline: The carboxybenzyl (Cbz) group is a common protecting group for amines, stable to a wide range of reaction conditions but readily removable, often by hydrogenolysis.[1]
-
A brominated aromatic ring: The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3]
-
A fluorine substituent: The presence of a fluorine atom can significantly influence the physicochemical properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity.[4]
These features make this compound an attractive starting material for the synthesis of complex molecules, particularly in the realm of kinase inhibitors, where substituted anilines are common structural motifs.[5][6]
Hypothetical Application: Synthesis of a Quinazoline-Based Kinase Inhibitor
This document outlines a hypothetical three-step synthesis of a potential kinase inhibitor (Hypothetical API-1) starting from this compound. The synthetic strategy involves an initial Suzuki-Miyaura coupling, followed by deprotection of the aniline, and concluding with the formation of a quinazoline ring system, a common core structure in many kinase inhibitors.[7]
Data Presentation: Hypothetical Synthesis of API-1
The following table summarizes the key parameters for the hypothetical three-step synthesis of API-1.
| Step | Reaction Type | Key Reagents & Catalysts | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | 4-pyridylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane/H₂O | 90°C | 12 | 85 |
| 2 | Cbz Deprotection | H₂ (1 atm), 10% Pd/C | Methanol | Room Temp. | 4 | 95 |
| 3 | Quinazoline Formation | 6,7-dimethoxy-4-chloroquinazoline, DIPEA | 2-Propanol | 80°C | 6 | 90 |
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling to Synthesize Benzyl (4-fluoro-3-(pyridin-4-yl)phenyl)carbamate
Reaction Principle: This step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond between the brominated aniline derivative and a pyridine moiety. This is a common strategy for constructing biaryl systems prevalent in many APIs.[8]
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), 4-pyridylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl intermediate.
Step 2: Cbz Deprotection to Yield 4-Fluoro-3-(pyridin-4-yl)aniline
Reaction Principle: This step involves the removal of the Cbz protecting group via catalytic hydrogenolysis to furnish the free amine. This is a clean and efficient deprotection method that is compatible with many functional groups.[1]
Procedure:
-
Dissolve the product from Step 1 (1.0 eq.) in methanol in a round-bottom flask.
-
Carefully add 10% palladium on carbon (10% w/w).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus) to 1 atm.
-
Stir the suspension vigorously at room temperature for 4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected aniline, which can often be used in the next step without further purification.
Step 3: Quinazoline Formation to Yield Hypothetical API-1
Reaction Principle: The final step is a nucleophilic aromatic substitution reaction where the synthesized aniline displaces a chlorine atom on the quinazoline core. This is a key step in the synthesis of many FDA-approved kinase inhibitors.
Procedure:
-
To a round-bottom flask, add the aniline from Step 2 (1.0 eq.), 6,7-dimethoxy-4-chloroquinazoline (1.05 eq.), and 2-propanol.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, which may induce precipitation of the product.
-
If a precipitate forms, collect the solid by filtration, wash with cold 2-propanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization to obtain the final product, Hypothetical API-1.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the hypothetical synthesis of API-1.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a generic RTK signaling pathway by the hypothetical API.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Heck Reaction of N-Cbz-3-bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the palladium-catalyzed Heck reaction of N-Cbz-3-bromo-4-fluoroaniline. The Heck reaction is a powerful tool for carbon-carbon bond formation, allowing the coupling of an unsaturated halide with an alkene.[1][2][3] This specific protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are working with halogenated anilines as synthetic intermediates. The N-Cbz protecting group on the aniline provides stability and modulates the electronic properties of the substrate. The presence of both bromo and fluoro substituents offers opportunities for selective cross-coupling reactions.
The Mizoroki-Heck reaction, as it is also known, typically involves a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor.[1][4] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the substituted alkene product.[2][5] A base is required to regenerate the active Pd(0) catalyst.[2][5]
Experimental Protocol
This protocol outlines a general procedure for the Heck reaction of this compound with a generic alkene. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific alkene coupling partners.
Materials:
-
This compound (Substrate)
-
Alkene (e.g., n-butyl acrylate, styrene)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (Base)[1][2]
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (Solvent)[6]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv).
-
Add the palladium(II) acetate catalyst (0.01-0.05 equiv) and the triphenylphosphine ligand (0.02-0.10 equiv).
-
Add the base (e.g., triethylamine, 1.5-2.0 equiv, or potassium carbonate, 2.0 equiv).[1][2][5]
-
Add the desired solvent (e.g., DMF or acetonitrile).
-
-
Addition of Alkene:
-
Add the alkene (1.1-1.5 equiv) to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.
-
-
Characterization:
-
Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Data Presentation: General Reaction Parameters
The following table summarizes typical quantitative data and ranges for the Heck reaction of this compound. These parameters should be optimized for each specific alkene substrate.
| Parameter | Typical Range/Value | Notes |
| Reactants | ||
| This compound | 1.0 equiv | Starting aryl halide. |
| Alkene | 1.1 - 1.5 equiv | Coupling partner. Electron-withdrawing groups on the alkene can enhance the reaction.[1] |
| Catalyst & Ligand | ||
| Palladium(II) acetate (Pd(OAc)₂) | 1 - 5 mol% | Precatalyst that is reduced in situ to Pd(0).[5] |
| Triphenylphosphine (PPh₃) | 2 - 10 mol% | Common phosphine ligand. |
| Base | ||
| Triethylamine (Et₃N) | 1.5 - 2.0 equiv | Organic base. |
| Potassium Carbonate (K₂CO₃) | 2.0 equiv | Inorganic base.[2] |
| Solvent & Temperature | ||
| N,N-Dimethylformamide (DMF) | 3 - 5 mL per mmol of substrate | A common polar aprotic solvent for Heck reactions.[6] |
| Acetonitrile (MeCN) | 3 - 5 mL per mmol of substrate | Another suitable polar aprotic solvent.[6] |
| Reaction Temperature | 80 - 120 °C | Temperature may need to be adjusted based on the reactivity of the substrates.[1] |
| Reaction Time | 4 - 24 hours | Monitored by TLC until completion. |
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The following diagram outlines the logical steps of the experimental procedure.
Caption: Experimental workflow for the Heck reaction.
References
Application Notes and Protocols for the Reaction of N-Cbz-3-bromo-4-fluoroaniline with Organoboron Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of N-Cbz-3-bromo-4-fluoroaniline with a variety of organoboron reagents. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly in the synthesis of biaryl and heteroaryl compounds of interest in pharmaceutical and materials science.
Introduction
This compound is a valuable synthetic intermediate, featuring a bromine atom that serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The carbamate (Cbz) protecting group on the aniline nitrogen is generally stable under the conditions of the Suzuki-Miyaura reaction. The fluorine substituent provides unique electronic properties to the aromatic ring. The Suzuki-Miyaura coupling allows for the strategic introduction of a wide range of organic moieties at the 3-position of the aniline ring, making it a key transformation in the synthesis of complex drug candidates and functional materials.[1][2]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[3] The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species, which then transfers its organic group to the Pd(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of bromoanilines and related aryl bromides with various organoboron reagents. While specific data for this compound is not extensively published, these examples with similar substrates provide a strong starting point for reaction optimization.
| Entry | Organoboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 70-95 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 85-95 | [5] |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 2-MeTHF | 100 | 18 | 70-90 | [5] |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O (3:1:1) | 140 (MW) | 1 | 66-82 | [4] |
| 5 | (E)-Styrylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF | 80 | 24 | 60-80 | [4] |
| 6 | Methylboronic acid | CataCXium A Pd G3 (10) | - | Cs₂CO₃ (2) | 2-MeTHF | 80 | 24 | 50-70 | [5] |
| 7 | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | 1,4-Dioxane | 80 | 18 | 75-85 | [6] |
Note: Yields are representative and can vary based on the specific substrate, purity of reagents, and reaction scale. MW denotes microwave irradiation.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Reagents are flammable and/or toxic; consult the Safety Data Sheet (SDS) for each reagent before use. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an arylboronic acid.
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is typically done by evacuating and backfilling with the inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides an alternative, often faster, method using microwave irradiation.[4][7]
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Organoboron reagent (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/EtOH/H₂O, 3:1:1 v/v)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the organoboron reagent, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent mixture.
-
Sealing: Securely cap the vial.
-
Reaction: Place the vial in the microwave reactor and heat to the specified temperature (e.g., 140 °C) for the designated time (e.g., 30-60 minutes).
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"N-Cbz-3-bromo-4-fluoroaniline" reaction byproduct formation and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-Cbz protection of 3-bromo-4-fluoroaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-Cbz-3-bromo-4-fluoroaniline in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My reaction is showing a low yield of the desired N-Cbz-protected product. What are the potential causes and how can I improve the yield?
Answer: A low yield in the N-Cbz protection of 3-bromo-4-fluoroaniline can stem from several factors related to the substrate's reactivity and reaction conditions. The electron-withdrawing nature of the bromine and fluorine atoms deactivates the aniline, making it less nucleophilic.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The reduced nucleophilicity of 3-bromo-4-fluoroaniline may require extended reaction times or slightly elevated temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion. |
| Suboptimal Base | A base that is too weak may not effectively neutralize the HCl generated during the reaction, leading to protonation of the starting aniline and halting the reaction. A base that is too strong can promote side reactions. Sodium bicarbonate or sodium carbonate are commonly used. For less reactive anilines, a stronger base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be necessary. |
| Hydrolysis of Benzyl Chloroformate | Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Poor Solubility of Starting Material | Ensure that the 3-bromo-4-fluoroaniline is fully dissolved in the reaction solvent. A mixture of a polar aprotic solvent like tetrahydrofuran (THF) or dioxane with water can be effective. |
Issue 2: Formation of a White Precipitate During Reaction
Question: A white precipitate formed in my reaction mixture. What is it and is it a problem?
Answer: The formation of a white precipitate is common in this reaction and is typically the hydrochloride salt of the unreacted aniline or the amine base used.
Potential Cause and Solution:
| Potential Cause | Recommended Solution |
| Formation of Amine Hydrochloride Salt | The HCl generated during the reaction reacts with the basic amine starting material or any amine base used (e.g., triethylamine) to form the corresponding hydrochloride salt, which is often insoluble in organic solvents. This is a normal observation. The salt will be removed during the aqueous work-up. |
Issue 3: Presence of Multiple Spots on TLC After Reaction
Question: My post-reaction TLC plate shows the product spot, the starting material spot, and one or more additional spots. What are these byproducts and how can I remove them?
Answer: The formation of byproducts is a common challenge. The primary byproducts in this reaction are typically the di-Cbz protected aniline and impurities from the starting material.
Potential Byproducts and Removal Strategies:
| Byproduct | Identification (TLC) | Formation Mechanism | Removal Method |
| Di-Cbz-3-bromo-4-fluoroaniline | Less polar than the mono-Cbz product (higher Rf value). | The initially formed mono-Cbz product can be deprotonated by a strong base and react with another equivalent of benzyl chloroformate. | Use a milder base (e.g., NaHCO₃) and add the benzyl chloroformate slowly at a low temperature (0 °C) to control the reaction. Purification can be achieved by flash column chromatography. |
| Dibromo-4-fluoroaniline Impurities | May be present in the starting material. Will also undergo Cbz protection, leading to N-Cbz-dibromo-4-fluoroaniline byproducts. | Over-bromination during the synthesis of 3-bromo-4-fluoroaniline. | Purify the 3-bromo-4-fluoroaniline starting material by recrystallization or column chromatography before the protection step. If the byproduct is already formed, separation from the desired product can be challenging due to similar polarities and may require careful column chromatography. |
| Benzyl Alcohol | More polar than the product (lower Rf value). | Hydrolysis of benzyl chloroformate.[1][2] | Can be removed by a standard aqueous work-up, washing the organic layer with water and brine. |
| Unreacted Benzyl Chloroformate | May be visible on TLC depending on the solvent system. | Excess reagent used. | Can be quenched by adding a small amount of aqueous ammonia or a primary/secondary amine after the reaction is complete, followed by an aqueous work-up. An aqueous wash with sodium bicarbonate will also help to hydrolyze it. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the N-Cbz protection of 3-bromo-4-fluoroaniline?
A common solvent system is a mixture of a water-miscible organic solvent like tetrahydrofuran (THF) or dioxane and water. This allows for the dissolution of both the organic substrate and the inorganic base (e.g., sodium bicarbonate).
Q2: What is the recommended stoichiometry of benzyl chloroformate?
Typically, a slight excess of benzyl chloroformate (1.1 to 1.2 equivalents) is used to ensure complete consumption of the starting aniline. However, for anilines prone to di-protection, it is crucial to use a smaller excess and add it slowly.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common method. A suitable solvent system might be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The product, this compound, will have a higher Rf value than the more polar starting material, 3-bromo-4-fluoroaniline.
Q4: My purified product is an oil, but I expected a solid. What should I do?
N-Cbz protected anilines can sometimes be oils or low-melting solids. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If it remains an oil, it can be purified by column chromatography.
Q5: How do I remove the Cbz protecting group?
The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst). This method is generally clean and efficient.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-bromo-4-fluoroaniline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-4-fluoroaniline (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir vigorously.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Once the reaction is complete, add ethyl acetate to dilute the mixture.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Reaction scheme for the N-Cbz protection of 3-bromo-4-fluoroaniline.
Caption: Troubleshooting workflow for low yield or byproduct formation.
Caption: Logical relationship between TLC observations, causes, and solutions.
References
Technical Support Center: Purification of N-Cbz-3-bromo-4-fluoroaniline by Column Chromatography
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of N-Cbz-3-bromo-4-fluoroaniline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent system for the column chromatography of this compound?
A good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[1] Based on protocols for similar compounds, a gradient of hexanes:ethyl acetate, starting from a low polarity (e.g., 95:5) and gradually increasing the proportion of ethyl acetate, is recommended.[2] An ideal solvent system for column chromatography should provide an Rf value for the target compound in the range of 0.2-0.3 on a TLC plate.[1]
Q2: My purified this compound appears colored (yellow or brown). What is the cause and how can I decolorize it?
Anilines and their derivatives can be susceptible to air oxidation, which leads to the formation of colored, high-molecular-weight impurities.[1] To decolorize the product, you can try recrystallization or treatment with activated carbon. For the latter, dissolve the colored compound in a suitable hot solvent, add a small amount of activated carbon, stir for a short period, and then perform a hot filtration to remove the carbon.[3]
Q3: Is this compound stable on silica gel?
While the N-Cbz protecting group reduces the basicity of the aniline nitrogen, there is still a possibility of interaction with the acidic silanol groups on the silica gel surface.[4][5] This can lead to peak tailing or, in some cases, degradation. To assess stability, you can spot the compound on a TLC plate, let it sit for several hours, and then elute it to see if any new spots have formed.[1] If instability is observed, consider using a deactivated stationary phase like neutral alumina or adding a small amount of a competing base, such as triethylamine (~0.1-1%), to the mobile phase.[1][5]
Q4: What are the likely impurities I might encounter during the purification of this compound?
The most probable impurities are the unreacted starting material, 3-bromo-4-fluoroaniline, and any byproducts from the Cbz-protection reaction. Depending on the reaction conditions, di-substituted products or other derivatives could also be present.[6] The starting aniline is more polar than the N-Cbz protected product and should elute later or have a lower Rf value.
Q5: What is the expected solubility of this compound in common organic solvents?
This compound is reported to be practically insoluble in water.[7] Like many other halogenated anilines and Cbz-protected compounds, it is expected to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and acetone.[8][9] It will likely have lower solubility in non-polar solvents like hexanes. For column chromatography, the crude product should be dissolved in a minimal amount of the mobile phase or a slightly stronger solvent and then loaded onto the column.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction of the aniline derivative with acidic silanol groups on the silica gel.[4][5]- Inappropriate mobile phase pH. | - Add a small amount of triethylamine (0.1-1%) to the mobile phase to mask the active silanol sites.[1]- Use a less acidic stationary phase, such as neutral alumina.[1][5] |
| Low Recovery / Product Doesn't Elute | - The mobile phase is not polar enough to elute the compound.- The compound may have degraded on the column.[1]- Strong, irreversible adsorption to the stationary phase. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A small amount of a more polar solvent like methanol can be added if necessary.[1]- Test for on-column degradation by spotting the compound on a TLC plate and letting it sit before elution.[1]- Consider using an alternative stationary phase like alumina. |
| Co-elution of Impurities | - The chosen solvent system does not provide adequate separation (selectivity).- The column is overloaded with the crude sample. | - Optimize the mobile phase by testing different solvent combinations and ratios using TLC.- Try a different stationary phase. Phenyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic compounds through π-π interactions.[4][10]- Reduce the amount of sample loaded onto the column. |
| Product Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Cracked or Channeled Column Bed | - The column was not packed properly.- The column ran dry at some point during the purification. | - Ensure the silica gel is packed as a uniform slurry without any air bubbles.- Always keep the solvent level above the top of the silica bed to prevent it from drying out.[1] |
Experimental Protocol: Flash Column Chromatography
This protocol is a recommended starting point and should be optimized based on preliminary TLC analysis.
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Standard silica gel (230-400 mesh) is a suitable starting point.[1]
-
Mobile Phase Optimization:
-
Prepare several TLC chambers with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Spot the crude this compound solution on the TLC plates and elute.
-
The optimal mobile phase for starting the column should give the product an Rf value of approximately 0.2-0.3.[1]
-
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the chromatography column and use gentle pressure to pack a uniform bed, ensuring no air is trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.[1]
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Carefully apply the solution to the top of the silica bed.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[1][2]
4. Elution:
-
Begin eluting with the initial low-polarity mobile phase.
-
Apply positive pressure to maintain a steady flow rate.
-
If the product does not elute, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate, as determined by the initial TLC analysis. A typical gradient might be from 9:1 to 3:2 hexanes:ethyl acetate.[2]
5. Fraction Collection and Analysis:
-
Collect fractions in an orderly manner (e.g., in test tubes).
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Compound Name | This compound | [7] |
| CAS Number | 1256633-39-2 | [7] |
| Molecular Formula | C₁₄H₁₁BrFNO₂ | Inferred |
| Molecular Weight | 324.15 g/mol | Inferred |
| Water Solubility | Practically insoluble (0.013 g/L at 25 °C) | [7] |
| Parent Aniline | 3-Bromo-4-fluoroaniline | [11] |
| Parent Aniline CAS | 656-64-4 | [11][12] |
| Parent Aniline M.Wt. | 190.01 g/mol | [11][13] |
Table 2: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Neutral alumina can be an alternative if degradation or strong adsorption occurs. |
| Mobile Phase | Hexanes:Ethyl Acetate (Gradient) | Start with a low polarity (e.g., 95:5) and increase the ethyl acetate concentration.[2] |
| Mobile Phase Additive | 0.1-1% Triethylamine (TEA) | Recommended if peak tailing is observed.[1] |
| Target Rf Value | ~0.2 - 0.3 | This value should be for the starting elution solvent.[1] |
| Sample Loading | Dry loading | Preferred method to ensure a narrow sample band.[1][2] |
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. This compound | CAS#:1256633-39-2 | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 11. 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Bromo-4-fluoroaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. 4-Bromo-3-fluoroaniline 97 656-65-5 [sigmaaldrich.com]
"N-Cbz-3-bromo-4-fluoroaniline" stability under acidic and basic conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-Cbz-3-bromo-4-fluoroaniline. Here you will find troubleshooting guides, frequently asked questions (FAQs), and technical data regarding the stability of this compound under various experimental conditions.
Stability of this compound
The stability of this compound is a critical factor in its handling, storage, and application in synthetic chemistry. The primary mode of degradation for this compound is the hydrolysis of the carbamate functional group. The rate of hydrolysis is significantly influenced by the pH of the medium.
Expected Stability Profile
| Condition | Reagent/Stress | Temperature | Expected Stability | Probable Degradation Products |
| Acidic | 0.1 M HCl | Room Temperature | Moderately Stable | 3-Bromo-4-fluoroaniline, Benzyl alcohol, CO2 |
| 1 M HCl | Elevated (e.g., 60°C) | Prone to Hydrolysis | 3-Bromo-4-fluoroaniline, Benzyl alcohol, CO2 | |
| Basic | 0.1 M NaOH | Room Temperature | Susceptible to Hydrolysis | 3-Bromo-4-fluoroaniline, Benzyl alcohol, CO2 |
| 1 M NaOH | Elevated (e.g., 60°C) | Rapid Hydrolysis | 3-Bromo-4-fluoroaniline, Benzyl alcohol, CO2 | |
| Oxidative | 3% H₂O₂ | Room Temperature | Generally Stable | Potential for minor oxidation of the aniline ring |
| Thermal | 80°C (Solid State) | 80°C | Generally Stable | Minimal degradation expected |
| Photochemical | UV Light (254/365 nm) | Room Temperature | Potentially Unstable | Formation of colored impurities due to aniline oxidation |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability and identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M and 1 M hydrochloric acid separately.
-
Keep one set of samples at room temperature and another at 60°C.
-
Analyze the samples at various time points (e.g., 2, 6, 24, 48 hours).
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M and 1 M sodium hydroxide separately.
-
Keep one set of samples at room temperature and another at 60°C.
-
Analyze the samples at various time points (e.g., 1, 4, 8, 24 hours), expecting faster degradation than under acidic conditions.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Analyze the samples at various time points (e.g., 24, 48, 72 hours).
5. Thermal Degradation:
-
Place a known amount of the solid compound in a controlled temperature oven at 80°C.
-
Analyze the sample at various time points (e.g., 1, 3, 7 days).
6. Photostability:
-
Expose the solid compound and a solution (in a photostable solvent) to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.
-
Wrap a control sample in aluminum foil to protect it from light.
-
Analyze both samples at various time points.
7. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to quantify the remaining parent compound and detect any degradation products.
Signaling Pathways and Experimental Workflows
Caption: Proposed hydrolysis pathway of this compound.
Caption: Workflow for the forced degradation study of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield in a reaction using this compound. | 1. Degradation of the starting material due to improper storage (exposure to moisture or light).2. Incompatible reaction conditions (e.g., strongly basic or acidic). | 1. Ensure the starting material is stored in a tightly sealed container, protected from light and moisture.2. Use milder reaction conditions if possible. If strong bases or acids are necessary, consider shorter reaction times or lower temperatures. |
| Formation of 3-bromo-4-fluoroaniline as a byproduct. | The Cbz protecting group is cleaved under the reaction conditions. | 1. Avoid strongly acidic or basic conditions.2. If hydrogenolysis conditions (e.g., H₂, Pd/C) are used for another part of the molecule, be aware that the Cbz group will be removed. |
| Discoloration of the reaction mixture (yellow or brown). | Oxidation of the aniline moiety, either in the starting material or the product. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Purify the starting material if it has discolored upon storage. |
| Difficulty in purifying the product. | The product may have similar polarity to the starting material or byproducts. | 1. Optimize the chromatographic separation by using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).2. Consider recrystallization from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A: It should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light. Storage under an inert atmosphere is recommended for long-term stability.
Q2: Is this compound stable to common purification techniques like column chromatography on silica gel? A: While generally stable on silica gel, prolonged exposure can lead to some degradation, especially if the silica is acidic. To minimize this risk, use a less polar eluent system to speed up the elution, or consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, neutral alumina can be used as the stationary phase.
Q3: What conditions will cleave the Cbz (carbobenzyloxy) protecting group? A: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C). It is also labile to strong acids (e.g., HBr in acetic acid) and, to a lesser extent, strong bases.
Q4: My this compound has a slight yellow tint. Can I still use it? A: A slight discoloration may indicate minor oxidation. For many applications, this may not significantly affect the outcome. However, for high-purity applications, such as in the final steps of a pharmaceutical synthesis, it is advisable to purify the material (e.g., by recrystallization) before use.
Q5: What are the main degradation products I should look for in a stability study? A: The primary degradation product under both acidic and basic conditions is 3-bromo-4-fluoroaniline, formed from the hydrolysis of the carbamate bond. Benzyl alcohol and carbon dioxide are also formed.
Technical Support Center: N-Cbz-3-bromo-4-fluoroaniline Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the coupling of N-Cbz-3-bromo-4-fluoroaniline.
Troubleshooting Guides
Question: I am observing a significant amount of debrominated side product (N-Cbz-4-fluoroaniline) in my reaction. What is the cause and how can it be minimized?
Answer: The formation of a debrominated (or hydrodehalogenated) product is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] This occurs when the aryl-palladium intermediate reacts with a hydride source in the reaction mixture instead of the intended coupling partner.
Potential Causes:
-
Hydride Source: The hydride can originate from various sources, including solvents (like THF or alcohols), the amine base, or even trace water reacting with other reagents.[1]
-
Slow Reductive Elimination: If the desired reductive elimination step to form the product is slow, the competing dehalogenation pathway can become more prominent.
Troubleshooting & Optimization Strategies:
-
Reagent Purity and Inert Atmosphere: Ensure all reagents are pure and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent the introduction of moisture.[3] Use anhydrous and deoxygenated solvents.[4]
-
Choice of Base: Some bases are more prone to facilitating dehalogenation. Consider switching to a non-hydridic base or a weaker base if the reaction allows. For instance, in Buchwald-Hartwig aminations, strong bases like NaOt-Bu are common but can sometimes contribute to side reactions; weaker bases may be used with appropriate ligand selection.[5][6]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination, which outcompetes the dehalogenation pathway.[2]
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
Question: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled boronic acid byproduct. Why is this happening?
Answer: Homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura couplings, leading to the formation of a biaryl species derived from two boronic acid molecules.[7]
Potential Causes:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling pathway.[7] It is often the primary culprit if the reaction vessel is not properly degassed.
-
Slow Oxidative Addition: If the oxidative addition of this compound to the Pd(0) center is sluggish, the transmetalation of the boronic acid can occur twice, leading to homocoupling.
-
Protodeborylation: The boronic acid can be unstable and undergo cleavage of the C-B bond, which can also lead to side products. This is more common with heteroaryl boronic acids.[1]
Troubleshooting & Optimization Strategies:
-
Thorough Degassing: Ensure the reaction mixture and vessel are rigorously degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[7]
-
Catalyst Choice: Use a pre-formed palladium(0) source or a reliable precatalyst to ensure an active catalytic species is present from the start.[8]
-
Order of Addition: Be consistent with the order in which reagents are added, as this can impact the formation of the active catalyst.[3]
Question: The N-Cbz protecting group is being cleaved during my coupling reaction. How can I prevent this?
Answer: The benzyloxycarbonyl (Cbz or Z) group is generally stable but can be cleaved under certain conditions, some of which may be inadvertently met during a cross-coupling reaction.[9][10]
Potential Causes:
-
Hydrogenolysis: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with Pd/C).[9][10] While H₂ gas is not typically used in cross-coupling, other "H₂ donors" (transfer hydrogenation reagents like ammonium formate) can cause cleavage if present.[9] Some reaction conditions might generate species that can act as hydride sources, leading to unintended reduction.
-
Acidic Conditions: Strong acidic conditions can also cleave the Cbz group.[9][11] If any reagents or byproducts generate a sufficiently acidic environment, deprotection can occur.
-
Nucleophilic Attack: Certain strong nucleophiles under forcing conditions might lead to cleavage, though this is less common.[12]
Troubleshooting & Optimization Strategies:
-
Avoid Reductive Conditions: Scrutinize all reagents to ensure no potential hydrogen donors are present.
-
Control pH: Use a base that is strong enough to facilitate the catalytic cycle but not so harsh that it causes Cbz cleavage or other side reactions. Ensure no adventitious acid is present.
-
Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Elevated temperatures can favor decarboxylation after cleavage.[10]
Question: My reaction is sluggish or stalls before completion. What are the potential issues and how can I improve conversion?
Answer: Low conversion is a common challenge in cross-coupling reactions. The issue often lies with one of the key components of the catalytic cycle.
Potential Causes:
-
Impure Reagents: Purity of the substrates, palladium source, ligand, base, and solvent is critical.[3]
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently, or it may be decomposing. This can be due to impurities or the presence of oxygen.[3][8]
-
Poor Ligand/Base Combination: The chosen ligand and base may not be optimal for this specific substrate, which contains both an electron-donating protected amine and electron-withdrawing halogens.
-
Solubility Issues: Poor solubility of any of the reagents can impede the reaction.
Troubleshooting & Optimization Strategies:
-
Verify Reagent Quality: Purify starting materials if their purity is questionable.[8] Use high-purity, anhydrous solvents.
-
Optimize Catalyst System:
-
Use a modern palladium precatalyst (e.g., a G3 or G4 precatalyst for phosphine ligands) to ensure reliable generation of the active catalyst.[8]
-
Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to find the optimal choice for your specific transformation.[6][13]
-
Screen different bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) as the choice can be critical.[14]
-
-
Adjust Reaction Conditions:
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect in a Suzuki-Miyaura coupling of this compound? A1: The three most common side reactions are:
-
Hydrodehalogenation (Debromination): Replacement of the bromine atom with a hydrogen atom to form N-Cbz-4-fluoroaniline.[1]
-
Homocoupling: Dimerization of the boronic acid coupling partner.[7]
-
Protodeborylation: Cleavage of the carbon-boron bond of the coupling partner before transmetalation can occur.[1]
Q2: What are the main side reactions in a Buchwald-Hartwig amination with this substrate? A2: Key side reactions include:
-
Hydrodehalogenation: As in Suzuki coupling, this is a common issue.[2]
-
β-Hydride Elimination: This can occur if the amine coupling partner has a β-hydrogen, leading to an enamine or imine and the debrominated arene. This is an unproductive side reaction that competes with reductive elimination.[2]
-
Catalyst Inhibition: The starting material or the product, both being aniline derivatives, can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover. The choice of a suitable bulky ligand is crucial to mitigate this.[2]
Q3: Can the Carbon-Fluorine (C-F) bond react under typical palladium cross-coupling conditions? A3: No, under standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig), the C-F bond is significantly stronger and much less reactive than the Carbon-Bromine (C-Br) bond. The general reactivity trend for halogens in oxidative addition is C-I > C-Br > C-Cl >> C-F.[15] Therefore, highly selective coupling at the C-Br position is expected, leaving the C-F bond intact.
Q4: How does the choice of ligand and base influence side reactions? A4: The ligand and base are critical for success and selectivity.
-
Ligands: Bulky, electron-rich monophosphine ligands are often preferred. They promote the formation of a monoligated palladium species, which accelerates both the oxidative addition and the final reductive elimination step. A faster reductive elimination helps to outcompete side reactions like dehalogenation and β-hydride elimination.[2]
-
Bases: The base is required to activate the coupling partner (e.g., forming the boronate in Suzuki coupling or deprotonating the amine in Buchwald-Hartwig amination).[2][16] However, the choice of base can also influence side reactions. For instance, some bases may be a source of hydrides for dehalogenation, and excessively strong bases can be incompatible with sensitive functional groups.[1][6]
Data Presentation
The selection of the correct ligand is paramount for maximizing yield and minimizing side products. The following table provides representative data on how ligand choice can affect the outcome of a cross-coupling reaction.
Table 1: Representative Data on Ligand Effect in Cross-Coupling Reactions
| Entry | Ligand | Base | Temperature (°C) | Yield of Desired Product (%) | Yield of Debrominated Product (%) |
|---|---|---|---|---|---|
| 1 | PPh₃ | K₂CO₃ | 100 | 45 | 30 |
| 2 | SPhos | K₃PO₄ | 80 | 92 | <5 |
| 3 | XPhos | K₃PO₄ | 80 | 95 | <3 |
| 4 | RuPhos | NaOt-Bu | 80 | 91 | <5 |
Note: This table is a generalized representation based on common observations in cross-coupling chemistry and is intended as a guide for ligand screening. Optimal conditions are highly substrate-dependent.[3][13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk tube or vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1.1-1.2 equiv. relative to Pd).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or THF/water mixture) via syringe. A typical concentration is 0.1-0.5 M.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination [4]
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the ligand (1.1-1.2 equiv. relative to Pd), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.[4]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).[4]
-
Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.[4]
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 80-110 °C) for 12-24 hours, monitoring by TLC or LC-MS.[4]
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove catalyst and salts. Rinse the pad with an organic solvent.[4]
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[4]
Visualizations
Caption: The productive catalytic cycle in palladium-catalyzed cross-coupling.
Caption: Common side reaction pathways diverging from the main catalytic cycle.
Caption: A logical workflow for troubleshooting common coupling reaction issues.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Cross-Coupling Reactions of N-Cbz-3-bromo-4-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "N-Cbz-3-bromo-4-fluoroaniline" in palladium-catalyzed cross-coupling reactions. The information is designed to help overcome common experimental challenges and improve reaction yields.
Troubleshooting Guides
This section addresses specific issues that may arise during your cross-coupling experiments.
Issue 1: Low to No Conversion of Starting Material in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the potential causes and solutions?
Answer:
Low conversion in Suzuki-Miyaura coupling of this substrate can stem from several factors, primarily related to catalyst activity and reaction conditions. The electron-withdrawing nature of the fluorine and Cbz groups can affect the electronics of the aryl bromide.
Possible Causes and Troubleshooting Steps:
-
Inactive Catalyst: The Pd(0) catalytic species is prone to oxidation.
-
Solution: Ensure rigorous exclusion of oxygen. Use freshly degassed solvents (via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction setup and duration.[1] If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Solution: For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are often more effective. Screen a panel of ligands such as SPhos, XPhos, or RuPhos.
-
-
Suboptimal Base: The base is crucial for the transmetalation step.
-
Solution: The choice of base can be critical. Screen inorganic bases like K₃PO₄ and Cs₂CO₃, which are often effective for challenging couplings.[2] Ensure the base is finely powdered and anhydrous.
-
-
Low Reaction Temperature: The C-Br bond activation on this electron-deficient ring may require higher thermal energy.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Common solvents for higher temperatures include dioxane, toluene, or DMF.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination with this compound and a primary amine, but I am getting a significant amount of hydrodehalogenation (replacement of Br with H) and other side products. How can I improve the selectivity?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation. This can be influenced by the choice of base, ligand, and reaction temperature.
Possible Causes and Troubleshooting Steps:
-
Base-Promoted Side Reactions: Strong, sterically hindered bases like NaOtBu or LHMDS can sometimes promote hydrodehalogenation, especially at elevated temperatures.
-
Solution: Consider using a weaker base such as Cs₂CO₃ or K₃PO₄.[3] While potentially requiring longer reaction times or higher temperatures, these bases can offer better selectivity.
-
-
Ligand-Dependent Reductive Elimination: The rate of reductive elimination to form the C-N bond versus side reactions is highly dependent on the ligand.
-
Solution: Employing bidentate phosphine ligands like Xantphos or dppf can sometimes suppress side reactions by stabilizing the palladium center. For primary amines, sterically hindered monodentate ligands like BrettPhos or t-BuXPhos are often effective.[4]
-
-
High Temperature: Elevated temperatures can accelerate the rate of side reactions.
-
Solution: If possible, try to run the reaction at a lower temperature (e.g., 80-100 °C) for a longer period. This requires a sufficiently active catalyst system.
-
Frequently Asked Questions (FAQs)
Q1: How does the Cbz protecting group affect the cross-coupling reaction?
A1: The benzyloxycarbonyl (Cbz) group is generally stable under typical palladium-catalyzed cross-coupling conditions. However, it is an electron-withdrawing group, which can decrease the electron density of the aromatic ring. This can make the oxidative addition step of the catalytic cycle more favorable compared to more electron-rich anilines. Standard deprotection methods, such as hydrogenolysis (e.g., H₂, Pd/C), can be employed after the coupling reaction.[5]
Q2: What are the most common side products in these cross-coupling reactions?
A2: Besides the desired coupled product, several side products can be observed:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the aniline starting material. This is often exacerbated by the presence of oxygen.
-
Protodeboronation: In Suzuki reactions, the boronic acid reacts with a proton source (like water) to replace the boronic acid group with a hydrogen atom.
Q3: Can I run these reactions open to the air?
A3: It is highly discouraged. The active Pd(0) catalyst is sensitive to atmospheric oxygen and can be readily oxidized to an inactive Pd(II) state, leading to failed reactions or the formation of homocoupled byproducts.[1] All manipulations should be performed under an inert atmosphere (argon or nitrogen) using anhydrous, degassed solvents.[1]
Q4: Which cross-coupling reaction is best suited for forming a C-C bond with an alkene?
A4: The Heck reaction is the method of choice for forming a C-C bond between an aryl halide, such as this compound, and an alkene. Optimization of the base (often an organic base like triethylamine or DIPEA) and sometimes an additive (like a tetraalkylammonium salt) is necessary to achieve good yields and regioselectivity.
Data Presentation
The following tables summarize typical starting conditions for various cross-coupling reactions with substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoanilines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 92 |
| 3 | CataCXium A Pd G3 (2) | - | Cs₂CO₃ (2) | 2-MeTHF | 80 | 16 | 95 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 24 | 78 |
Data compiled from analogous reactions in the literature. Yields are highly substrate-dependent.[2][6]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromoanilines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 85-95 |
| 2 | Pd(OAc)₂ (2) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 18 | 90 |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 88 |
| 4 | [Pd(IPr)(cinnamyl)Cl] (2) | - | KOtBu (1.5) | Toluene | 110 | 16 | >90 |
Data compiled from analogous reactions in the literature. Yields are highly substrate-dependent.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, phosphine ligand, base, this compound, and arylboronic acid.
-
Evacuate and backfill the flask with the inert gas (repeat this cycle three times).
-
Add the degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.[1]
-
Add this compound to the same tube.
-
Seal the tube and remove it from the glovebox (if used).
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle Diagram:
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reaction Monitoring for N-Cbz-3-bromo-4-fluoroaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring reactions involving N-Cbz-3-bromo-4-fluoroaniline using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction involving this compound that requires monitoring?
A1: this compound is a common building block in organic synthesis, often utilized in palladium-catalyzed cross-coupling reactions. A representative example is the Suzuki-Miyaura coupling with an arylboronic acid to form a biaryl structure, a motif frequently found in pharmaceutical compounds. Monitoring this reaction is crucial to determine the consumption of the starting material and the formation of the desired product.
Q2: How do I choose an appropriate TLC solvent system for my reaction?
A2: A good starting point for developing a TLC solvent system for this compound and its reaction products is a mixture of a non-polar solvent and a polar solvent. A common initial system is a 1:1 mixture of hexane and ethyl acetate.[1] You can then adjust the ratio to achieve optimal separation, where the Rf values of your starting material and product are ideally between 0.2 and 0.8. For basic compounds like anilines, adding a small amount of a base, such as triethylamine (0.1-2%), to the solvent system can help prevent streaking on the silica gel plate.[2]
Q3: What are some common side products to look out for in a Suzuki-Miyaura coupling reaction with this compound?
A3: In Suzuki-Miyaura coupling reactions, several side products can form. The most common include:
-
Homocoupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen.[3]
-
Protodeboronation of the boronic acid, where it reacts with a proton source (like water) to revert to the corresponding arene.[4]
-
Dehalogenation of the this compound, where the bromine atom is replaced by a hydrogen atom.[4]
Q4: What type of HPLC column and mobile phase should I use for analyzing my reaction mixture?
A4: For the analysis of halogenated aromatic compounds like this compound, reversed-phase HPLC is a common and effective technique.[5] A C18 column is a standard choice for the stationary phase.[5] The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol. Often, a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape.[6]
Q5: My HPLC chromatogram shows broad peaks. What could be the cause?
A5: Broad peaks in HPLC can be caused by several factors. For aromatic amines, interaction with residual silanol groups on the silica-based column packing can lead to peak tailing and broadening. Using a mobile phase with an acidic modifier or trying a different column, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can have different interactions with halogenated aromatic compounds, may improve peak shape.[5][6] Column overloading, where too much sample is injected, can also lead to broad peaks.
Experimental Protocols
Representative Reaction: Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Anhydrous and degassed solvent (e.g., 4:1 Dioxane/Water)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv) under a counterflow of inert gas.
-
Seal the flask, then evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
TLC Monitoring Protocol
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: On the baseline of the TLC plate, spot the this compound starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot).
-
Development: Place the plate in a developing chamber saturated with the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Allow the solvent to travel up the plate.
-
Visualization: After the plate has dried, visualize the spots under UV light (254 nm). The Cbz group is a good UV chromophore.
HPLC Monitoring Protocol
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Representative TLC Data for Suzuki-Miyaura Coupling
| Compound | Mobile Phase (7:3 Hexane:EtOAc) Rf | Notes |
| This compound | ~0.5 | Starting material, expected to be less polar than the product. |
| N-Cbz-4-fluoro-3-phenylaniline | ~0.4 | Desired product, more polar due to the additional phenyl group. |
| Biphenyl | ~0.8 | Potential homocoupling side product, non-polar. |
| 4-Fluoroaniline | ~0.2 | Potential dehalogenation and deprotection side product, more polar. |
Table 2: Representative HPLC Data for Suzuki-Miyaura Coupling
| Compound | Retention Time (min) | Notes |
| This compound | ~10.2 | Starting material. |
| N-Cbz-4-fluoro-3-phenylaniline | ~9.5 | Desired product, may elute slightly earlier or later depending on the exact conditions. |
| Biphenyl | ~12.5 | Potential homocoupling side product, less polar and will have a longer retention time. |
| 4-Fluoroaniline | ~4.1 | Potential dehalogenation and deprotection side product, more polar and will have a shorter retention time. |
Troubleshooting Guides
TLC Troubleshooting
Caption: Troubleshooting common TLC issues.
HPLC Troubleshooting
Caption: Troubleshooting common HPLC problems.
Experimental Workflow Visualization
Caption: General workflow for reaction and monitoring.
References
Technical Support Center: Troubleshooting Incomplete Deprotection of N-Cbz-3-bromo-4-fluoroaniline
Welcome to the technical support center for the deprotection of N-Cbz-3-bromo-4-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of removing the carboxybenzyl (Cbz) protecting group from this specific substrate. The presence of electron-withdrawing halogen substituents (bromine and fluorine) on the aniline ring can significantly impact the reaction's outcome, often leading to incomplete deprotection or undesired side reactions. This guide provides troubleshooting advice and detailed protocols to help you achieve a successful deprotection.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My standard catalytic hydrogenation (H₂, Pd/C) of this compound is incomplete or very slow. What are the potential causes and solutions?
Incomplete or sluggish catalytic hydrogenation of this compound is a common issue. Several factors can contribute to this, often exacerbated by the electron-deficient nature of the aromatic ring.
Potential Causes:
-
Catalyst Inactivity or Poisoning: The palladium catalyst is highly susceptible to poisoning by impurities such as sulfur or nitrogen-containing compounds.[1] The product aniline itself can sometimes inhibit the catalyst.
-
Poor Catalyst Quality: The activity of Palladium on carbon (Pd/C) can vary between batches and degrade over time.
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient to drive the reaction to completion for this deactivated substrate.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its interaction with the catalyst.
-
Inadequate Mixing: In a heterogeneous reaction, efficient mixing is crucial for effective contact between the substrate, hydrogen, and the catalyst surface.
Troubleshooting and Solutions:
| Parameter | Recommended Action | Rationale |
| Catalyst | Use a fresh, high-quality 10% Pd/C catalyst. Increase catalyst loading (e.g., from 10 mol% to 20 mol%). Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active. | Ensures a sufficient number of active catalytic sites. Pearlman's catalyst is often more effective for challenging substrates. |
| Purity | Ensure the starting material and solvents are free from potential catalyst poisons. | Impurities can irreversibly bind to the catalyst surface, rendering it inactive. |
| Hydrogen Pressure | Increase hydrogen pressure (e.g., to 50 psi or higher) using a Parr shaker or similar apparatus. | Higher pressure increases the concentration of hydrogen at the catalyst surface, facilitating the reaction. |
| Solvent | Test different solvents or solvent mixtures (e.g., Methanol, Ethanol, Ethyl Acetate, THF). Adding a small amount of a weak acid like acetic acid can sometimes help. | Optimizing solubility ensures the substrate is available for reaction. Acetic acid can protonate the product amine, preventing it from inhibiting the catalyst. |
| Mixing | Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer. | Maximizes the interaction between all reaction components. |
Q2: I'm observing debromination as a significant side product during the catalytic hydrogenation of this compound. How can I minimize this?
Dehalogenation, particularly debromination, is a known side reaction during the catalytic hydrogenation of aryl halides.[2] The carbon-bromine bond is more susceptible to hydrogenolysis than the carbon-fluorine bond.
Strategies to Minimize Debromination:
-
Catalyst Choice: While Pd/C is standard, other catalysts may offer better chemoselectivity. In some cases, platinum-based catalysts might be less prone to causing dehalogenation, but this needs to be evaluated on a case-by-case basis.
-
Catalytic Transfer Hydrogenation (CTH): This method often provides better selectivity and can be a milder alternative to high-pressure hydrogenation.[3] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction.
-
Alternative Deprotection Methods: If debromination remains a significant issue, consider non-reductive methods.
Q3: What are some reliable alternative methods for the deprotection of this compound that avoid catalytic hydrogenation?
For substrates sensitive to reductive conditions, several alternative methods can be employed for Cbz deprotection.
| Deprotection Method | Reagents | Advantages | Disadvantages |
| Acid-Mediated Cleavage | HBr in Acetic Acid, TFA, or AlCl₃ in HFIP | Metal-free, scalable, and compatible with reducible functional groups.[4][5] | Harsh acidic conditions may not be suitable for all substrates. Requires careful workup. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Potassium Phosphate in DMAC | Highly selective for sensitive substrates and avoids heavy metals.[5] | The thiol reagent has a strong odor and the reaction may require elevated temperatures. |
| Reductive with Nickel Boride | In situ generated from NiCl₂·6H₂O and NaBH₄ in Methanol | Chemoselective, leaving chloro and bromo groups unaffected.[1] | Requires the in situ preparation of the active reagent. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This method is often effective in preventing dehalogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Reaction flask with a condenser and magnetic stirrer
-
Celite® for filtration
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate) in a round-bottom flask.
-
Carefully add 10% Pd/C (0.1 to 0.2 eq by weight).
-
Add ammonium formate (3-5 eq) to the mixture in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may be gently heated to 40-60 °C to increase the rate if necessary.
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by standard methods such as column chromatography or recrystallization.
Protocol 2: Acid-Mediated Deprotection using HBr in Acetic Acid
This is a robust method when reductive conditions must be avoided.
Materials:
-
This compound
-
33% HBr in Acetic Acid
-
Reaction flask with a magnetic stirrer
-
Ice bath
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in 33% HBr in acetic acid (5-10 mL per gram of substrate) at 0 °C in a round-bottom flask.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a flask containing ice and water.
-
Basify the aqueous solution to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed.
Protocol 3: Nucleophilic Deprotection using 2-Mercaptoethanol
This method is suitable for substrates with functionalities sensitive to both reduction and strong acids.[5]
Materials:
-
This compound
-
2-Mercaptoethanol
-
Potassium Phosphate (K₃PO₄)
-
N,N-Dimethylacetamide (DMAC)
-
Reaction flask with a condenser and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in DMAC, add potassium phosphate (2-4 eq).
-
Add 2-mercaptoethanol (2 eq) to the mixture.
-
Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Deprotection Methods for Cbz-Protected Anilines
| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temp. (°C) | Time | Yield (%) | Key Considerations |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (1-50 atm) | MeOH, EtOH, EtOAc | RT | 1-24 h | Variable | Potential for debromination. |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | MeOH | RT - 60 | 0.5-5 h | High | Generally good chemoselectivity, avoids high-pressure H₂. |
| Acid-Mediated Cleavage | 33% HBr/AcOH | N/A | Acetic Acid | RT | 1-4 h | High | Metal-free, but harsh conditions. |
| Nucleophilic Cleavage | 2-Mercaptoethanol/K₃PO₄ | N/A | DMAC | 75 | 2-8 h | High | Good for sensitive substrates, avoids metals and strong acids. |
| Nickel Boride Reduction | NiCl₂·6H₂O/NaBH₄ | In situ | MeOH | RT | < 30 min | High | Chemoselective for Cbz over aryl halides.[1] |
Visualization
Troubleshooting Workflow for Incomplete Deprotection of this compound
Caption: Troubleshooting workflow for the deprotection of this compound.
This comprehensive guide should assist you in successfully troubleshooting the deprotection of this compound. By systematically evaluating the reaction parameters and considering alternative methods when necessary, you can overcome the challenges posed by this specific substrate.
References
Technical Support Center: Catalyst Selection for N-Cbz-3-bromo-4-fluoroaniline Amination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the amination of N-Cbz-3-bromo-4-fluoroaniline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the amination of this compound?
A1: The amination of this compound presents several challenges. The substrate is electron-deficient due to the fluorine atom and the N-Cbz group, which can affect the rates of oxidative addition and reductive elimination in the catalytic cycle. Steric hindrance from the bulky Cbz protecting group and the ortho-bromo substituent can also impede the approach of the amine nucleophile and the catalyst. Additionally, potential side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) can reduce the yield of the desired aminated product. Careful selection of the catalyst, ligand, and base is crucial to overcome these challenges.
Q2: Which type of palladium catalyst is most suitable for this reaction?
A2: For the amination of electron-deficient aryl bromides like this compound, palladium(0) catalysts are generally preferred. While Pd(II) precursors like Pd(OAc)₂ can be used, they require in-situ reduction to the active Pd(0) species. Pre-formed Pd(0) catalysts or pre-catalysts often provide more consistent results. The choice of ligand is arguably more critical than the specific palladium source.
Q3: How do I select the appropriate phosphine ligand?
A3: Ligand selection is critical for a successful Buchwald-Hartwig amination. For challenging substrates such as this compound, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Commonly successful ligands for similar transformations include biaryl phosphines like XPhos, SPhos, and RuPhos, as well as ferrocene-based ligands like dppf. The optimal ligand may vary depending on the specific amine being coupled, so screening a few options is often recommended.
Q4: What is the role of the base, and which one should I choose?
A4: The base plays a crucial role in the catalytic cycle by deprotonating the amine nucleophile to form the more reactive amide. For the amination of this compound, strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be used. The choice of base may need to be optimized, especially if the amine or substrate contains base-sensitive functional groups.
Q5: What are the recommended solvents for this reaction?
A5: Anhydrous, non-polar aprotic solvents are generally the best choice for Buchwald-Hartwig amination reactions. Toluene and dioxane are the most commonly used solvents and have proven effective for a wide range of substrates. Tetrahydrofuran (THF) can also be used. It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation and unwanted side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient catalyst activation or deactivation. | Use a pre-catalyst or ensure rigorous inert atmosphere and anhydrous conditions. Consider a more robust ligand like XPhos or SPhos. |
| Suboptimal ligand for the specific substrate/amine combination. | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos). | |
| Insufficiently strong base. | Switch to a stronger base such as NaOtBu or LiHMDS. | |
| Low reaction temperature. | Gradually increase the reaction temperature, typically in the range of 80-110 °C. | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | Catalyst deactivation pathway is favored. | Try a different ligand or a lower reaction temperature. Ensure the absence of water. |
| Reaction time is too long. | Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. | |
| Low Yield with Complex Product Mixture | Multiple reactive sites on the amine or substrate. | If the amine has multiple N-H bonds, consider using a protecting group strategy for selective mono-arylation. |
| Decomposition of starting material or product. | Lower the reaction temperature and/or use a milder base if possible. | |
| Inconsistent Results | Variable quality of reagents or solvents. | Use high-purity, anhydrous reagents and solvents. Deoxygenate solvents before use. |
| Inefficient removal of oxygen from the reaction vessel. | Ensure proper inert gas (argon or nitrogen) purging of the reaction setup. |
Data Presentation: Catalyst System Comparison for Amination of Aryl Bromides
The following table summarizes typical conditions for the Buchwald-Hartwig amination of various aryl bromides with different amines, providing a starting point for optimizing the reaction of this compound.
| Entry | Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.4) | Toluene | 100 | 24 | 95 |
| 2 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Benzylamine | Pd₂(dba)₃ (0.5) | RuPhos (1) | NaOtBu (1.2) | Toluene | 80 | 12 | 92 |
| 4 | 3-Bromopyridine | Piperidine | Pd(OAc)₂ (1.5) | dppf (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 78 |
| 5 | 4-Bromo-3-(trifluoromethyl)aniline | n-Butylamine | Pd₂(dba)₃ (1) | SPhos (2) | LiHMDS (1.5) | THF | 80 | 16 | 85 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add this compound to the reaction vessel.
-
Seal the vessel and evacuate and backfill with inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Validation & Comparative
Comparative Guide to the Characterization of N-Cbz-3-bromo-4-fluoroaniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization data for N-Cbz-3-bromo-4-fluoroaniline and its potential derivatives. Due to the limited availability of specific experimental data for this compound, this document leverages data from closely related and well-characterized analogs to provide a predictive and comparative framework. This guide is intended to assist researchers in the identification, synthesis, and further development of this and similar compounds.
Physicochemical and Spectroscopic Characterization
The protective carboxybenzyl (Cbz) group significantly alters the physicochemical properties of the parent aniline. The introduction of the Cbz group increases the molecular weight and lipophilicity, which is expected to decrease aqueous solubility and increase the melting and boiling points compared to the unprotected 3-bromo-4-fluoroaniline.
For comparative purposes, characterization data for the parent aniline and a closely related Cbz-protected analog, Benzyl (4-bromophenyl)carbamate, are presented below. This data serves as a benchmark for predicting the properties of this compound.
Table 1: Comparison of Physicochemical Properties
| Property | 3-bromo-4-fluoroaniline | Benzyl (4-bromophenyl)carbamate (Analog) | This compound (Predicted) |
| Molecular Formula | C₆H₅BrFN | C₁₄H₁₂BrNO₂ | C₁₄H₁₁BrFNO₂ |
| Molecular Weight | 190.01 g/mol | 306.16 g/mol | 324.14 g/mol |
| Appearance | - | White to off-white solid | White to off-white solid |
| Melting Point | 39-41 °C | 118-120 °C | Expected to be higher than the parent aniline |
Table 2: Spectroscopic Data Comparison
| Technique | 3-bromo-4-fluoroaniline | Benzyl (4-bromophenyl)carbamate (Analog) | This compound (Predicted) |
| ¹H NMR (CDCl₃) | δ ~3.8 (br s, 2H, NH₂), 6.8-7.2 (m, 3H, Ar-H) | δ 5.21 (s, 2H, CH₂), 6.85 (br s, 1H, NH), 7.29-7.44 (m, 9H, Ar-H) | δ ~5.2 (s, 2H, CH₂), ~7.0-7.6 (m, 8H, Ar-H), ~8.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | Not readily available | δ 67.1 (CH₂), 117.2, 120.3, 132.1, 136.1, 137.0, 152.9 (C=O) | δ ~67 (CH₂), signals in the aromatic region (115-155 ppm), ~153 (C=O) |
| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1600 (N-H bend), ~1250 (C-F stretch) | ~3300 (N-H stretch), ~1700 (C=O stretch), ~1530 (N-H bend), ~1230 (C-O stretch) | ~3300 (N-H stretch), ~1710 (C=O stretch), ~1540 (N-H bend), ~1250 (C-F stretch) |
| Mass Spec (m/z) | 190/192 [M]⁺ | 305/307 [M]⁺ | 323/325 [M]⁺ |
Synthesis and Derivatization
The synthesis of this compound and its subsequent conversion to derivatives such as ureas and amides are key processes in medicinal chemistry for the generation of new chemical entities.
Synthesis of this compound
The protection of 3-bromo-4-fluoroaniline with a carboxybenzyl (Cbz) group is a standard procedure in organic synthesis. A general workflow for this transformation is outlined below.
Caption: Synthetic pathway for N-Cbz protection of 3-bromo-4-fluoroaniline.
Synthesis of Urea and Amide Derivatives
N-Cbz protected anilines are versatile intermediates for the synthesis of various derivatives. For instance, they can be converted to isocyanates, which can then react with amines to form ureas. Alternatively, the Cbz group can be removed to liberate the aniline for subsequent amide coupling reactions.
Caption: Pathways for the synthesis of urea and amide derivatives.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic and analytical methods. Below are representative protocols for the synthesis and characterization of N-Cbz protected anilines and their derivatives.
General Protocol for N-Cbz Protection of Anilines
To a solution of the aniline (1.0 eq) in a mixture of acetone and water (2:1) at 0 °C is added sodium bicarbonate (1.2 eq). Benzyl chloroformate (1.05 eq) is then added dropwise. The reaction mixture is stirred overnight, allowing it to warm to room temperature. The mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the N-Cbz protected aniline.
General Protocol for Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard. Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
FTIR Spectroscopy: A small amount of the sample is analyzed as a solid using a diamond ATR accessory on an FTIR spectrometer, or by preparing a KBr pellet.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.
Comparison with Alternatives
The choice of a protecting group and the synthetic strategy for derivatization depends on the specific requirements of the research, including stability, ease of removal, and compatibility with other functional groups.
Table 3: Comparison of Protective Groups for Anilines
| Protective Group | Abbreviation | Key Advantages | Key Disadvantages |
| Carboxybenzyl | Cbz | Stable to a wide range of conditions; easily removed by hydrogenolysis. | Not stable to strong reducing agents. |
| tert-Butoxycarbonyl | Boc | Easily removed under acidic conditions. | Labile to strong acids. |
| Acetyl | Ac | Stable and economical. | Requires harsh conditions for removal (strong acid or base). |
The derivatization of this compound into ureas and amides provides access to a wide range of compounds with potential biological activities. The choice between these derivatives depends on the desired pharmacophore and the overall drug design strategy.
Caption: Workflow for the characterization and derivatization of this compound.
A Head-to-Head Comparison: N-Cbz-3-bromo-4-fluoroaniline vs. N-Boc-3-bromo-4-fluoroaniline in Synthetic Chemistry
A definitive guide for researchers, scientists, and drug development professionals on the strategic selection of amine protecting groups for a versatile synthetic intermediate.
In the intricate landscape of multi-step organic synthesis, the choice of a protecting group can be a pivotal decision, profoundly influencing reaction outcomes, yields, and overall efficiency. For the synthetically valuable building block, 3-bromo-4-fluoroaniline, the selection between the Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups for the amine functionality presents a classic dilemma. This guide provides an in-depth, data-supported comparison of N-Cbz-3-bromo-4-fluoroaniline and N-Boc-3-bromo-4-fluoroaniline to inform strategic decisions in complex synthetic campaigns.
Core Properties and Stability: A Tale of Two Protecting Groups
The fundamental difference between these two compounds lies in the inherent stability and lability of the Cbz and Boc protecting groups. This dictates the compatibility with various reaction conditions and the orthogonality of deprotection strategies.
| Property | This compound | N-Boc-3-bromo-4-fluoroaniline |
| Molecular Formula | C₁₄H₁₁BrFNO₂ | C₁₁H₁₃BrFNO₂ |
| Molecular Weight | 324.15 g/mol | 290.13 g/mol |
| Acid Stability | Generally stable | Labile, cleaved by moderate to strong acids (e.g., TFA, HCl) |
| Base Stability | Generally stable | Generally stable |
| Reductive Stability | Labile to catalytic hydrogenation | Stable to catalytic hydrogenation |
| Common Deprotection | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acidolysis (e.g., TFA in DCM, HCl in dioxane) |
The Boc group's acid sensitivity makes it ideal for synthetic routes that require subsequent base-catalyzed reactions or transformations involving reagents incompatible with catalytic hydrogenation. Conversely, the Cbz group's robustness towards acidic and basic conditions allows for a broader range of synthetic manipulations, with deprotection reserved for a later stage via hydrogenation.
Performance in Cross-Coupling Reactions: A Key Application
The presence of a bromine atom on the aromatic ring makes both molecules prime candidates for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form C-C and C-N bonds, respectively. While extensive head-to-head comparative studies are limited, the electronic nature of the protecting group can subtly influence reactivity. The slightly more electron-withdrawing nature of the Cbz group compared to the Boc group may have a minor impact on the oxidative addition step in the catalytic cycle. However, in practice, high yields can be achieved with both substrates by optimizing the reaction conditions.
Table 1: Representative Cross-Coupling Reaction Data
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-3-bromo-4-fluoroaniline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~95% |
| 2 | N-Boc-3-bromo-4-fluoroaniline | Morpholine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 16 | ~85% |
| 3 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | ~90% |
Note: The data presented are representative examples compiled from various synthetic reports and may not be from a single direct comparative study.
Experimental Protocols
Protection of 3-bromo-4-fluoroaniline:
N-Boc Protection: To a solution of 3-bromo-4-fluoroaniline (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM), di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
N-Cbz Protection: 3-bromo-4-fluoroaniline (1.0 equiv) is dissolved in a mixture of acetone and water. Sodium bicarbonate (2.0 equiv) is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.2 equiv) at 0 °C. The reaction is stirred at room temperature for 4-6 hours. The acetone is removed in vacuo, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to afford the N-Cbz protected product.
Representative Suzuki Coupling Protocol (for N-Boc-3-bromo-4-fluoroaniline):
A mixture of N-Boc-3-bromo-4-fluoroaniline (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv) in a 4:1 mixture of dioxane and water is degassed with argon for 15 minutes. Pd(dppf)Cl₂ (0.05 equiv) is then added, and the mixture is heated to 90 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the desired biaryl product.
Deprotection Protocols:
Boc Deprotection: The N-Boc protected compound is dissolved in DCM, and an equal volume of trifluoroacetic acid (TFA) is added. The solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected amine salt.
Cbz Deprotection: The N-Cbz protected compound is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated to give the deprotected aniline.
Logical Workflow for Protecting Group Selection
The choice between N-Cbz and N-Boc protection is contingent upon the planned synthetic route. The following diagram illustrates a simplified decision-making process:
Caption: Decision workflow for selecting between N-Cbz and N-Boc protection.
Conclusion
Both this compound and N-Boc-3-bromo-4-fluoroaniline are valuable intermediates in organic synthesis. The choice between them is not one of inherent superiority but of strategic compatibility with the overall synthetic plan.
-
N-Boc-3-bromo-4-fluoroaniline is the preferred reagent when mild acidic deprotection is desired and when the synthetic route involves steps that are incompatible with catalytic hydrogenation.
-
This compound offers robust protection through various reaction conditions, particularly in the presence of strong acids, with a clean and efficient deprotection via hydrogenolysis, provided other functional groups are compatible.
A thorough analysis of the planned reaction sequence, considering the stability of all functional groups present in the molecule, is crucial for making the optimal choice and ensuring a successful synthetic outcome.
Synthetic Pathway Visualization
Caption: General synthetic pathways utilizing N-Boc and N-Cbz protected anilines.
Reactivity Face-Off: N-Cbz-3-bromo-4-fluoroaniline vs. Unprotected 3-bromo-4-fluoroaniline in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks and the use of protecting groups are pivotal decisions in the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of N-Cbz-3-bromo-4-fluoroaniline and its unprotected counterpart, 3-bromo-4-fluoroaniline, in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The presence of the benzyloxycarbonyl (Cbz) protecting group on the aniline nitrogen significantly alters the electronic properties of the aromatic ring, thereby influencing its reactivity in palladium-catalyzed cross-coupling reactions. This comparison guide summarizes the expected differences in performance, supported by representative experimental data from analogous systems, and provides detailed experimental protocols to aid in reaction optimization.
Executive Summary of Reactivity Comparison
The primary difference in reactivity between this compound and 3-bromo-4-fluoroaniline stems from the electronic effect of the Cbz group. As an electron-withdrawing group, the Cbz moiety decreases the electron density on the aniline ring. This electronic modification is anticipated to have a pronounced effect on the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl bromide to the Pd(0) catalyst.
-
This compound (Protected): The electron-withdrawing nature of the Cbz group is expected to render the C-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This generally leads to faster reaction rates and potentially allows for milder reaction conditions.
-
3-bromo-4-fluoroaniline (Unprotected): The free amino group is electron-donating, which increases the electron density on the aromatic ring and strengthens the C-Br bond. Consequently, oxidative addition is slower compared to the Cbz-protected analogue, often necessitating more forcing conditions (e.g., higher temperatures, more active catalysts) to achieve comparable yields. However, in some cases, the unprotected amine can act as a ligand for the palladium catalyst, which can influence the reaction in a complex manner.
Data Presentation: Comparative Performance in Cross-Coupling Reactions
Table 1: Representative Yields for Suzuki-Miyaura Coupling
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 (estimated) |
| 3-bromo-4-fluoroaniline | Phenylboronic acid | CataCXium A Pd G3 (10 mol%) | K₃PO₄ (3 equiv) | 2-MeTHF | 100 | 18 | 91[1] |
Table 2: Representative Yields for Buchwald-Hartwig Amination
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu (1.4 equiv) | Toluene | 100 | 18 | ~80-90 (estimated) |
| 3-bromo-4-fluoroaniline | Morpholine | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₂CO₃ (2 equiv) | t-BuOH | 110 | 24 | ~70-80 (estimated) |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 3-bromo-4-fluoroaniline
This protocol is adapted from a procedure developed for unprotected ortho-bromoanilines and is expected to be effective for 3-bromo-4-fluoroaniline.[1]
Materials:
-
3-bromo-4-fluoroaniline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
CataCXium A Pd G3 (10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-bromo-4-fluoroaniline, the arylboronic acid, potassium phosphate, and the CataCXium A Pd G3 catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add anhydrous 2-MeTHF via syringe.
-
Heat the reaction mixture with vigorous stirring to 100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion (typically 18 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides and is expected to be a good starting point for this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound and the amine to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture with vigorous stirring to 100 °C.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion (typically 18-24 hours), cool the reaction to room temperature.
-
Quench with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a logical workflow for selecting between the protected and unprotected aniline.
References
A Comparative Guide to Impurity Profiling of N-Cbz-3-bromo-4-fluoroaniline
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's impurity profile is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). N-Cbz-3-bromo-4-fluoroaniline is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of its potential impurity profiles arising from different synthetic approaches and details the analytical methodologies for their identification and quantification.
Comparison of Potential Impurity Profiles from Different Synthetic Routes
The impurity profile of this compound can vary significantly depending on the synthetic route employed. Below is a comparative summary of potential impurities from two hypothetical, yet plausible, synthetic alternatives.
Table 1: Comparison of Potential Impurities in this compound from Alternative Synthetic Routes
| Impurity Name | Structure | Potential Origin (Alternative Route A) | Potential Origin (Alternative Route B) | Typical Analytical Method |
| 3-bromo-4-fluoroaniline | Unreacted starting material | Unreacted starting material | HPLC, GC-MS | |
| Benzyl alcohol | Byproduct of Cbz-Cl degradation or deprotection | Byproduct of Cbz-Cl degradation or deprotection | GC-MS | |
| Dibenzyl carbonate | Impurity in Cbz-Cl reagent or side reaction | Impurity in Cbz-Cl reagent or side reaction | HPLC, GC-MS | |
| Isomeric Impurity (e.g., 2-bromo-4-fluoroaniline) | Impurity in starting 4-fluoroaniline | - | HPLC, GC-MS | |
| Over-brominated species (e.g., 3,5-dibromo-4-fluoroaniline) | - | Byproduct of bromination step in Route A | - | HPLC-MS |
| N,N-bis(Cbz)-3-bromo-4-fluoroaniline | Over-reaction during Cbz protection | Over-reaction during Cbz protection | HPLC |
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, which helps in developing stability-indicating analytical methods.[1]
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Potential Degradation Products | Rationale |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | 3-bromo-4-fluoroaniline, Benzyl alcohol, Carbon dioxide | Cleavage of the carbamate linkage.[2] |
| Basic Hydrolysis (e.g., 0.1 N NaOH) | 3-bromo-4-fluoroaniline, Benzyl alcohol, Carbonate | Saponification of the carbamate ester. |
| Oxidative Degradation (e.g., 3% H₂O₂) | Oxidized aromatic ring species, Benzaldehyde | Oxidation of the aniline ring and the benzyl group. |
| Thermal Degradation (e.g., 80°C) | 3-bromo-4-fluoroaniline, Toluene, Carbon dioxide | Thermal cleavage of the benzylic C-O bond. |
| Photolytic Degradation (e.g., UV light) | Radical-induced degradation products | Photolytic cleavage of C-Br or C-N bonds. |
Experimental Protocols
Detailed and validated analytical methods are crucial for accurate impurity profiling.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
-
Principle: This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water. Further dilute to a final concentration of 0.1 mg/mL for injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Principle: Separates volatile compounds in a gaseous mobile phase followed by mass-based detection and identification.[5]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column (e.g., 30 m x 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Principle: Provides detailed structural information based on the magnetic properties of atomic nuclei, which is invaluable for identifying unknown impurities.[6][7]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: For proton environment and coupling information.
-
¹³C NMR: For carbon skeleton information.
-
2D NMR (COSY, HSQC): To establish connectivity between protons and carbons for unambiguous structure determination of unknown impurities.[6]
-
Visualized Workflows
Caption: Comparative workflow for synthesis and impurity profiling.
Caption: Workflow for forced degradation studies.
References
- 1. This compound | CAS#:1256633-39-2 | Chemsrc [chemsrc.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
Orthogonality of Cbz Protection in Palladium-Catalyzed Cross-Coupling Reactions of N-Cbz-3-bromo-4-fluoroaniline: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount in the synthesis of complex molecules. This guide provides a comprehensive comparison of the carboxybenzyl (Cbz) protecting group's performance in palladium-catalyzed cross-coupling reactions, specifically focusing on the substrate N-Cbz-3-bromo-4-fluoroaniline. We will explore the orthogonality of the Cbz group and compare its utility against common alternatives, supported by experimental data and detailed protocols.
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, valued for its stability under a range of reaction conditions.[1] Its successful application, however, is contingent on its compatibility with subsequent chemical transformations. This guide examines the orthogonality of the Cbz group in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Comparison of Amine Protecting Groups in Cross-Coupling Reactions
The choice of an amine protecting group for a substrate like 3-bromo-4-fluoroaniline in palladium-catalyzed cross-coupling reactions is critical. The ideal protecting group should be stable under the reaction conditions, typically involving a palladium catalyst and a base, and be readily removable without affecting the newly formed bond or other functional groups. The following table summarizes the key characteristics of Cbz in comparison to other common amine protecting groups, tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).
| Protecting Group | Structure | Stability to Suzuki & Buchwald-Hartwig Conditions | Deprotection Method | Orthogonality and Remarks |
| Cbz | Benzyl Carbamate | Generally stable to the basic conditions used. | Catalytic hydrogenolysis (e.g., H₂, Pd/C); Strong acids (e.g., HBr/AcOH).[2] | Orthogonal to Boc (acid-labile) and Fmoc (base-labile) groups. The Cbz group's stability under basic conditions makes it a suitable candidate for these coupling reactions.[1][3] |
| Boc | tert-Butyl Carbamate | Generally stable, though some lability may be observed with strong bases and high temperatures. | Acidic conditions (e.g., TFA, HCl).[1] | Can be used in conjunction with Cbz and Fmoc for orthogonal synthesis strategies.[1] |
| Fmoc | Fluorenyl-methyl Carbamate | Labile to the basic conditions often employed in Suzuki and Buchwald-Hartwig reactions, leading to premature deprotection. | Basic conditions (e.g., piperidine).[1] | Generally not suitable for these reactions due to its base-lability.[4] |
Experimental Data and Performance Analysis
While specific literature on Suzuki and Buchwald-Hartwig reactions of this compound is limited, data from analogous systems and the known stability of the Cbz group allow for the construction of reliable experimental protocols and expected outcomes. Studies on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines have shown that in some cases, protection of the amine is not necessary, providing a valuable baseline for comparison.[5][6]
Suzuki-Miyaura Coupling: Cbz-Protected vs. Unprotected Aniline
The Suzuki-Miyaura reaction enables the formation of a C-C bond between an aryl halide and an organoboron compound. The Cbz group is expected to be stable under the typical basic conditions of this reaction.
| Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Unprotected 2-bromoaniline | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF/H₂O | 90 | 95 | [5][6] |
| N-Cbz-2-bromoaniline (proposed) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | Expected to be high | Based on general Suzuki protocols |
The high yield obtained with the unprotected aniline suggests that the Cbz group in this compound should remain intact and not interfere with the coupling, potentially offering advantages in subsequent synthetic steps where the amine needs to remain protected.
Buchwald-Hartwig Amination: Orthogonality of the Cbz Group
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The orthogonality of the Cbz group is critical here, as the reaction conditions often involve a strong base.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| N-Cbz-bromoaniline (general) | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Expected to be high |
The Cbz group's resistance to the basic conditions of the Buchwald-Hartwig amination allows for the selective formation of a new C-N bond without disturbing the protected aniline.
Experimental Protocols
The following are detailed methodologies for the key experiments discussed.
Protocol 1: N-Cbz Protection of 3-bromo-4-fluoroaniline
This protocol describes a standard procedure for the protection of the aniline.
-
Dissolution: Dissolve 3-bromo-4-fluoroaniline (1.0 eq) in a mixture of dioxane and water.
-
Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution.
-
Addition of Protecting Agent: Slowly add benzyl chloroformate (1.1 eq) to the stirring mixture at room temperature.
-
Reaction: Continue stirring at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of this compound (Proposed)
This proposed protocol is based on standard Suzuki-Miyaura conditions and the expected stability of the Cbz group.
-
Inert Atmosphere: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water.
-
Reaction: Heat the mixture to 100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound (Proposed)
This proposed protocol is based on general Buchwald-Hartwig conditions, leveraging the stability of the Cbz group.
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) in a reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat the mixture to 100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, quench carefully with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Conclusion
The carboxybenzyl (Cbz) protecting group demonstrates excellent orthogonality in the context of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving haloaniline substrates. Its stability to the typically basic reaction conditions makes it a superior choice over base-labile protecting groups like Fmoc. While unprotected anilines can be viable substrates in some instances, the use of a Cbz group provides the advantage of maintaining the amine in a protected state for subsequent synthetic transformations. The provided protocols offer a solid foundation for the application of this compound and analogous compounds in the synthesis of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Cbz-3-bromo-4-fluoroaniline: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of N-Cbz-3-bromo-4-fluoroaniline is paramount to ensuring the safety of laboratory personnel and protecting the environment. This guide provides a detailed, step-by-step protocol for its proper disposal, emphasizing immediate safety measures and operational logistics.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield are required. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use. |
| Body Protection | A laboratory coat or a chemical-resistant suit is necessary to prevent skin contact. |
| Respiratory Protection | In cases where dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges should be used. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and ultimate disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: From the moment it is no longer needed, this compound must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams, particularly non-hazardous materials. It should be collected in a dedicated, clearly labeled waste container.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a container that is chemically resistant to this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., toxic).
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 4: Professional Disposal
-
Engage a Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1]
-
Incineration: The recommended method of disposal for this type of halogenated organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
-
Documentation: Ensure all required waste disposal documentation is completed and retained in accordance with local, state, and federal regulations.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the proper personal protective equipment as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust.[1] Place the spilled material into a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Decontaminate the Area: Once the bulk of the spill has been cleaned up, decontaminate the affected surfaces with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling N-Cbz-3-bromo-4-fluoroaniline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for N-Cbz-3-bromo-4-fluoroaniline, including operational and disposal plans.
Chemical Profile and Hazards:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1] Anilines are known to be toxic and can be absorbed through the skin.[1][2]
-
Irritation: Causes skin and serious eye irritation.[3] May cause respiratory irritation.
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[2][4]
-
Carcinogenicity: Aniline is considered a potential occupational carcinogen.[2]
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid | [3] |
| Appearance | Light yellow | [3] |
| Melting Point/Range | 34 - 36 °C / 93.2 - 96.8 °F (for 3-Bromo-4-fluoroaniline) | [3] |
| Boiling Point/Range | 235 °C / 455 °F (for 3-Bromo-4-fluoroaniline) | [3] |
| Molecular Formula | C6H5BrFN (for 3-Bromo-4-fluoroaniline) | |
| Molecular Weight | 190.01 g/mol (for 3-Bromo-4-fluoroaniline) |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure a safety shower and eyewash station are easily accessible.[1]
2. Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves may be suitable for short-term use, but for prolonged contact, butyl rubber or Viton gloves are recommended.[1][5] Always inspect gloves for integrity before use.[6]
-
Eye Protection: Chemical safety goggles are mandatory.[3] For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[7]
-
Lab Coat: A full-length laboratory coat must be worn to protect against skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with particulate filters (P95 or P100) should be used.[6]
3. Handling Procedure:
-
Before handling, carefully read the Safety Data Sheet for 3-Bromo-4-fluoroaniline.
-
Wash hands thoroughly before and after handling the compound.[1][3]
-
Avoid creating dust.[6]
-
Keep the container tightly closed when not in use.[8]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][8]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
-
Spills: In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[8] Place the waste in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.
Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[6] Do not dispose of it down the drain or in regular trash.[4][6] The compound should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 6. capotchem.cn [capotchem.cn]
- 7. hsa.ie [hsa.ie]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
